n-Cbz-trans-1,4-cyclohexanediamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(4-aminocyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVBZZUMWRXDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933643 | |
| Record name | Benzyl hydrogen (4-aminocyclohexyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149423-70-1, 149423-77-8 | |
| Record name | Benzyl hydrogen (4-aminocyclohexyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Cbz-trans-1,4-cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
n-Cbz-trans-1,4-cyclohexanediamine chemical properties
An In-depth Technical Guide to the Chemical Properties of N-Cbz-trans-1,4-cyclohexanediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, systematically named benzyl (trans-4-aminocyclohexyl)carbamate, is a mono-protected diamine that serves as a crucial building block in synthetic organic chemistry. The presence of a carboxybenzyl (Cbz) protecting group on one of the amine functionalities allows for selective chemical transformations at the remaining free primary amine. Its rigid trans-cyclohexyl scaffold provides a well-defined spatial orientation of the functional groups, making it a valuable component in the design of complex molecules, particularly in the fields of medicinal chemistry and materials science.
The trans configuration of the cyclohexane ring locks the two functional groups into a diequatorial orientation, resulting in a linear and conformationally restricted structure. This rigidity is highly sought after in drug design for optimizing binding interactions with biological targets and in polymer chemistry for creating materials with enhanced thermal and mechanical properties. This document provides a comprehensive overview of the chemical properties, synthesis, and handling of this compound.
Chemical and Physical Properties
Quantitative data for this compound is primarily based on computed values due to a lack of extensive experimentally determined data in publicly accessible literature. Vendor information and computational databases are the main sources for the properties listed below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₂ | PubChem[1][2] |
| Molecular Weight | 248.32 g/mol | PubChem[1][2] |
| IUPAC Name | benzyl N-(4-aminocyclohexyl)carbamate | PubChem[2] |
| CAS Number | 149423-77-8 | BenchChem |
| Appearance | Solid (form not specified) | Sigma-Aldrich |
| Boiling Point | 409.5°C (Predicted) | Seedion |
| Melting Point | Not available | - |
| Solubility | Not available | - |
Computed Physicochemical Properties:
| Property | Value | Source |
| XLogP3 | 1.8 | PubChem[1][2] |
| Topological Polar Surface Area | 64.4 Ų | PubChem[1][2] |
| Hydrogen Bond Donor Count | 2 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1][2] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 248.152477885 Da | PubChem[1][2] |
Synthesis and Experimental Protocols
The synthesis of this compound involves the chemoselective mono-N-protection of trans-1,4-cyclohexanediamine using benzyl chloroformate (Cbz-Cl). The key challenge in this synthesis is to control the stoichiometry to favor the formation of the mono-protected product over the di-protected byproduct.
General Experimental Protocol for Mono-Cbz Protection
This protocol is a standard procedure for the benzyloxycarbonylation of an amine.
Materials:
-
trans-1,4-Cyclohexanediamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., NaOH, triethylamine)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve trans-1,4-cyclohexanediamine (1.0 equivalent) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 equivalents) to the solution.
-
Slowly add benzyl chloroformate (0.8-1.0 equivalent, to favor mono-protection) dropwise to the stirred reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography to isolate this compound.
Caption: Synthesis workflow for this compound.
Reactivity and Applications
The chemical reactivity of this compound is dictated by its two distinct amino functionalities. The unprotected primary amine is nucleophilic and can participate in a wide range of chemical reactions, including amide bond formation, reductive amination, and alkylation. The Cbz-protected amine is stable to many reaction conditions but can be deprotected via catalytic hydrogenation, allowing for subsequent functionalization at that position.
This dual reactivity makes it a versatile bifunctional linker. The rigid cyclohexyl spacer precisely controls the distance and orientation between the two functionalities, which is a critical design element in various applications.
Key Applications:
-
Medicinal Chemistry: As a linker in the development of Proteolysis Targeting Chimeras (PROTACs), where precise spatial arrangement is necessary to bring a target protein and an E3 ligase into proximity.
-
Peptidomimetics: The rigid scaffold can be incorporated into peptide structures to induce specific conformations.
-
Polymer Chemistry: Used in the synthesis of specialty polyamides and polyurethanes, where the rigid diamine component imparts high thermal stability and mechanical strength to the polymer backbone.
References
An In-depth Technical Guide to N-Cbz-trans-1,4-cyclohexanediamine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cbz-trans-1,4-cyclohexanediamine, a mono-protected derivative of trans-1,4-cyclohexanediamine, is a critical building block in contemporary organic synthesis and medicinal chemistry. Its rigid, non-aromatic cyclohexyl core provides a defined three-dimensional orientation for its functional groups, making it an invaluable component in the design of complex molecules, particularly as a linker in novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in drug development. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate its practical application in the laboratory.
Molecular Structure and Properties
This compound, systematically named benzyl (trans-4-aminocyclohexyl)carbamate, possesses a molecular structure characterized by a cyclohexane ring with two amino groups in a trans configuration at the 1 and 4 positions. One of the amino groups is protected by a carboxybenzyl (Cbz) group, rendering it less reactive and allowing for selective functionalization of the free amino group.
The trans-conformation of the cyclohexane ring imparts a rigid, linear geometry to the molecule, which is highly desirable in the design of linkers for bifunctional molecules, ensuring a predictable spatial arrangement of the connected moieties.[1]
Physicochemical Properties
Quantitative data for this compound is not extensively reported in the literature. However, key properties can be inferred from its structure and data available for the parent compound, trans-1,4-cyclohexanediamine.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [2] |
| Molecular Weight | 248.32 g/mol | [2] |
| IUPAC Name | benzyl N-(4-aminocyclohexyl)carbamate | [2] |
| CAS Number | 149423-77-8 | [2] |
| Appearance | Solid (predicted) | [3] |
| Melting Point (°C) | 68-72 (for trans-1,4-cyclohexanediamine) | |
| Boiling Point (°C) | 197 (for trans-1,4-cyclohexanediamine) | |
| Solubility | Soluble in organic solvents like methanol. | [4] |
Note: Some physical properties listed are for the parent compound, trans-1,4-cyclohexanediamine, due to limited data for the N-Cbz protected derivative.
Synthesis of this compound
The synthesis of this compound is typically achieved through the selective protection of one of the amino groups of trans-1,4-cyclohexanediamine using benzyl chloroformate (Cbz-Cl) under basic conditions. This method, a standard N-benzyloxycarbonylation, is a common strategy for the protection of primary amines.[5]
Experimental Protocol: Mono-N-Cbz Protection of trans-1,4-cyclohexanediamine
This protocol is adapted from general procedures for the N-Cbz protection of amines.
Materials:
-
trans-1,4-Cyclohexanediamine
-
Benzyl chloroformate (Cbz-Cl)
-
A suitable base (e.g., triethylamine, sodium bicarbonate)
-
A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Distilled water
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve trans-1,4-cyclohexanediamine (1 equivalent) in the chosen organic solvent.
-
Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Cbz-Cl: Slowly add a solution of benzyl chloroformate (1 equivalent) in the same solvent to the cooled reaction mixture via a dropping funnel over a period of 30-60 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Applications in Drug Development
The rigid and defined stereochemistry of the trans-1,4-cyclohexanediamine scaffold makes it a valuable component in medicinal chemistry.[1] The mono-protected N-Cbz derivative is a particularly useful intermediate, allowing for the sequential and controlled addition of different molecular fragments.
Role as a Linker in PROTACs
A significant application of this compound is as a precursor to linkers used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[6][7]
The linker component of a PROTAC is not merely a spacer but plays a crucial role in the efficacy of the molecule by influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[6] The rigidity of the trans-1,4-cyclohexanediamine core helps to maintain an optimal distance and orientation between the two ends of the PROTAC, facilitating a productive ternary complex formation.[1]
Visualizations
Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C14H20N2O2 | CID 18650082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyl (trans-4-aminocyclohexyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]
- 4. trans-1,4-Cyclohexanediamine | 2615-25-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
Synthesis of Mono-Cbz-Protected trans-1,4-Cyclohexanediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective protection of one amino group in a symmetric diamine is a critical transformation in organic synthesis, enabling the controlled, stepwise functionalization of the molecule. Mono-Cbz-protected trans-1,4-cyclohexanediamine, also known as benzyl (trans-4-aminocyclohexyl)carbamate, is a valuable building block in medicinal chemistry and materials science. The rigid trans-1,4-cyclohexanediamine scaffold provides a well-defined spatial orientation of the functional groups, which is advantageous for designing molecules with specific binding properties. The carbobenzyloxy (Cbz) protecting group is widely used due to its stability under a range of reaction conditions and its facile removal by catalytic hydrogenation.
This technical guide provides an in-depth overview of the synthesis of mono-Cbz-protected trans-1,4-cyclohexanediamine, including a detailed experimental protocol, tabulated data, and workflow diagrams.
Synthetic Strategy
The primary challenge in the synthesis of mono-Cbz-protected trans-1,4-cyclohexanediamine lies in achieving selective mono-protection while minimizing the formation of the di-protected byproduct. The most common and effective strategy to achieve this is to control the stoichiometry of the reagents, using a significant excess of the diamine relative to the Cbz-donating reagent, benzyl chloroformate (Cbz-Cl). This statistically favors the reaction of Cbz-Cl with an unprotected diamine molecule over a second reaction with the already mono-protected product.
Another strategy to enhance selectivity involves the mono-protonation of the diamine. By adding one equivalent of an acid, one of the amino groups is protonated and rendered non-nucleophilic, thereby directing the Cbz protection to the remaining free amino group.
This guide will focus on the stoichiometric control method, which is a widely applicable and straightforward approach.
Reaction Pathway
The synthesis proceeds via a nucleophilic acyl substitution reaction. The nucleophilic amino group of trans-1,4-cyclohexanediamine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion, neutralized by a base, yields the N-Cbz protected product.
Caption: General reaction scheme for the synthesis of mono-Cbz-protected trans-1,4-cyclohexanediamine.
Experimental Protocol
This protocol is based on established procedures for the selective N-Cbz protection of amines and is adapted for the specific synthesis of mono-Cbz-protected trans-1,4-cyclohexanediamine.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| trans-1,4-Cyclohexanediamine | C₆H₁₄N₂ | 114.19 |
| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.60 |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 |
| Deionized Water (H₂O) | H₂O | 18.02 |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 |
| Brine (saturated aq. NaCl) | NaCl | 58.44 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-1,4-cyclohexanediamine (5.0 g, 43.8 mmol, 4.0 eq) in a mixture of tetrahydrofuran (THF, 80 mL) and deionized water (40 mL).
-
Addition of Base: Add sodium bicarbonate (3.68 g, 43.8 mmol, 4.0 eq) to the solution. Cool the mixture to 0 °C in an ice bath with gentle stirring.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.87 g, 1.56 mL, 11.0 mmol, 1.0 eq), dissolved in THF (20 mL), dropwise to the cooled reaction mixture over a period of 30-45 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up:
-
Remove the THF from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product, which will be a mixture of the mono-protected product, di-protected byproduct, and unreacted starting material, can be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 100% dichloromethane) and gradually increasing the polarity with methanol (e.g., 0-10% methanol in dichloromethane), is typically effective. The fractions containing the desired mono-Cbz-protected product are collected and the solvent is removed under reduced pressure to yield the pure product.
Data Summary
The following table summarizes the key quantitative data for this synthesis. Please note that the yield is an estimate based on analogous reactions due to the lack of a specific reported yield for this exact transformation in the searched literature.
| Parameter | Value |
| Reactant Molar Ratios | |
| trans-1,4-Cyclohexanediamine | 4.0 eq |
| Benzyl Chloroformate | 1.0 eq |
| Sodium Bicarbonate | 4.0 eq |
| Reaction Conditions | |
| Solvent | THF / Water (2:1) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Product Information | |
| Product Name | Benzyl (trans-4-aminocyclohexyl)carbamate |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molar Mass ( g/mol ) | 248.32 |
| Estimated Yield | 60-75% |
| Appearance | White to off-white solid |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of mono-Cbz-protected trans-1,4-cyclohexanediamine.
Caption: Step-by-step workflow for the synthesis and purification.
Conclusion
The selective mono-Cbz protection of trans-1,4-cyclohexanediamine is a valuable synthetic procedure for accessing a key building block in drug discovery and materials science. By carefully controlling the stoichiometry of the reactants, specifically using an excess of the diamine, a good yield of the desired mono-protected product can be achieved. The provided experimental protocol offers a reliable method for the synthesis and purification of benzyl (trans-4-aminocyclohexyl)carbamate, enabling its use in further synthetic applications. Researchers should note that optimization of reaction conditions and purification techniques may be necessary to achieve the desired yield and purity for their specific needs.
The Strategic Role of N-Cbz-trans-1,4-Cyclohexanediamine in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Carboxybenzyl-trans-1,4-cyclohexanediamine (N-Cbz-trans-1,4-cyclohexanediamine) is a pivotal building block in organic synthesis, prized for its rigid, well-defined stereochemical structure and the synthetic versatility offered by its differentially protected amine functionalities. This guide provides an in-depth analysis of its synthesis, applications, and the strategic advantages it offers in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry.
Core Attributes and Synthetic Utility
The defining feature of this compound is the presence of a Cbz (carboxybenzyl) protecting group on one of the two amino groups of the trans-1,4-diaminocyclohexane scaffold. This mono-protection strategy is crucial for achieving selective functionalization, preventing undesired side reactions, and enabling the sequential introduction of different substituents. The trans configuration of the cyclohexane ring locks the two nitrogen atoms in a 1,4-diequatorial position, providing a rigid and linear scaffold that is highly desirable for creating specific spatial arrangements in the target molecule. This is particularly advantageous in the design of ligands for asymmetric catalysis and in the synthesis of bioactive molecules where precise pharmacophore positioning is critical for target engagement.
Synthesis of this compound
The preparation of this compound is typically achieved through the mono-N-protection of trans-1,4-diaminocyclohexane. A representative experimental protocol is detailed below.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from analogous procedures for the mono-Boc protection of diamines.
Objective: To synthesize this compound by selective protection of one amino group of trans-1,4-diaminocyclohexane.
Materials:
-
trans-1,4-Diaminocyclohexane
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve trans-1,4-diaminocyclohexane (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of benzyl chloroformate (0.95 equivalents) in dichloromethane dropwise to the cooled reaction mixture over a period of 1-2 hours. The substoichiometric amount of the protecting group helps to minimize the formation of the di-protected product.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-protected this compound.
Expected Yield: Yields can vary but are typically in the range of 50-70% for the mono-protected product.
Application in the Synthesis of Bioactive Molecules: Bruton's Tyrosine Kinase (BTK) Inhibitors
A significant application of this compound is in the synthesis of complex heterocyclic compounds, including inhibitors of Bruton's tyrosine kinase (BTK), which are crucial therapeutic agents for various B-cell malignancies and autoimmune diseases.[1] The diamine scaffold serves as a key linker region, connecting different pharmacophoric elements of the inhibitor.
Hypothetical Workflow for the Synthesis of a BTK Inhibitor Scaffold
The following diagram illustrates a plausible synthetic workflow where this compound is a key intermediate.
Caption: Synthetic workflow for a generic BTK inhibitor.
Role in Asymmetric Catalysis
While direct applications of this compound in catalysis are less documented than its 1,2-isomer, the rigid trans-1,4-diamine scaffold is a valuable platform for the synthesis of chiral ligands. The Cbz-protected amine can be deprotected and subsequently functionalized to introduce catalytically active moieties or coordinating groups. The resulting ligands can then be complexed with transition metals for use in various asymmetric transformations.
Logical Workflow for Chiral Ligand Synthesis
The following diagram outlines the logical steps for the development of a chiral ligand from this compound.
References
The Versatile Building Block: A Technical Guide to Benzyloxycarbonyl-trans-1,4-diaminocyclohexane in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic use of protected diamines is fundamental to the construction of complex molecular architectures. Among these, trans-1,4-diaminocyclohexane stands out as a rigid and stereochemically defined scaffold, lending favorable properties to the molecules in which it is incorporated. The benzyloxycarbonyl (Cbz or Z) protected form, benzyloxycarbonyl-trans-1,4-diaminocyclohexane, serves as a crucial intermediate, enabling selective functionalization of the two primary amine groups. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this valuable synthetic building block, with a focus on its role in drug discovery and polymer chemistry.
The trans stereochemistry of the cyclohexane ring imparts a well-defined spatial arrangement of the amino groups, which is often desirable for creating specific binding interactions in a biological target or for ensuring linear chain growth in polymerization reactions. The Cbz protecting group offers stability under a range of reaction conditions and can be readily removed by hydrogenolysis, providing a clean and efficient deprotection step.
Synthesis and Properties
The mono-Cbz protection of trans-1,4-diaminocyclohexane is a standard procedure in organic synthesis, typically achieved by reacting the diamine with one equivalent of benzyl chloroformate under basic conditions. The reaction is usually performed in a solvent such as dichloromethane (DCM) or a biphasic system with an aqueous base. Careful control of stoichiometry is essential to maximize the yield of the mono-protected product over the di-protected byproduct.
Key Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. |
Core Applications of the trans-1,4-Diaminocyclohexane Scaffold
While benzyloxycarbonyl-trans-1,4-diaminocyclohexane is primarily a synthetic intermediate, the core trans-1,4-diaminocyclohexane scaffold has found numerous applications in various fields of chemistry. The Cbz-protected form is a gateway to accessing these applications by allowing for the selective elaboration of one amine group before deprotection and further reaction at the second amine.
Pharmaceutical and Medicinal Chemistry
The rigid trans-1,4-diaminocyclohexane unit is a valuable component in the design of bioactive molecules. Its well-defined geometry helps to position pharmacophoric elements in a precise orientation for optimal interaction with biological targets.
-
PROTAC Linkers: The diamine is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The trans-1,4-diaminocyclohexane linker provides rigidity and a defined exit vector for connecting the target-binding and E3 ligase-binding moieties.
-
Scaffold for Bioactive Compounds: The diamine core is present in a variety of compounds with therapeutic potential. For instance, it has been incorporated into inhibitors of the unfolded protein response, a cellular stress pathway implicated in various diseases.[2]
Polymer Chemistry
In the field of materials science, trans-1,4-diaminocyclohexane is a key monomer for the synthesis of high-performance polymers, particularly polyimides.[3][4]
-
Fully Aliphatic Polyimides: The use of trans-1,4-diaminocyclohexane in the preparation of fully aliphatic polyimides results in materials with high thermal stability, excellent mechanical strength, and desirable electrical insulation properties.[3][4] The trans configuration of the diamine contributes to a more ordered and rigid polymer chain, enhancing these properties.[5]
Experimental Protocols
Synthesis of Mono-benzyloxycarbonyl-trans-1,4-diaminocyclohexane
This protocol describes a general method for the mono-Cbz protection of trans-1,4-diaminocyclohexane.
Materials:
-
trans-1,4-Diaminocyclohexane
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve trans-1,4-diaminocyclohexane (1.0 eq) in a mixture of DCM and a saturated aqueous solution of NaHCO₃.
-
Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzyl chloroformate (0.95 eq) in DCM to the reaction mixture over a period of 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired mono-protected product.
Quantitative Data Example:
| Reactant | Molar Eq. | Yield (%) |
| trans-1,4-Diaminocyclohexane | 1.0 | - |
| Benzyl Chloroformate | 0.95 | 70-85% (Typical) |
Visualizing Synthetic and Logical Pathways
The following diagrams illustrate the synthesis of benzyloxycarbonyl-trans-1,4-diaminocyclohexane and its role as a versatile building block in further synthetic applications.
Caption: Synthetic workflow for mono-Cbz protection of trans-1,4-diaminocyclohexane.
Caption: Logical workflow for the application of Cbz-trans-1,4-diaminocyclohexane.
Conclusion
Benzyloxycarbonyl-trans-1,4-diaminocyclohexane is a quintessential building block for the synthesis of complex organic molecules and advanced polymers. Its rigid cyclohexane core, coupled with the reliable Cbz protecting group strategy, provides chemists with a powerful tool for introducing a stereochemically defined diamine scaffold. The applications of the underlying trans-1,4-diaminocyclohexane moiety in areas of significant research interest, such as PROTACs and high-performance polymers, underscore the continued importance of its protected derivatives in advancing science and technology. This guide has provided a foundational understanding of the synthesis, properties, and applications of this versatile intermediate, offering valuable insights for researchers and developers in the chemical sciences.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JP2008074754A - METHOD FOR PRODUCING trans-1,4-DIAMINOCYCLOHEXANE - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
The Unseen Backbone: A Technical Guide to the trans-1,4-Cyclohexanediamine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The trans-1,4-cyclohexanediamine scaffold, a seemingly simple saturated cyclic diamine, has emerged as a cornerstone in modern medicinal chemistry, materials science, and agrochemicals. Its rigid, well-defined stereochemistry and versatile synthetic handles make it a privileged structure, capable of imparting desirable physicochemical and biological properties to a wide array of molecules. This technical guide provides an in-depth exploration of the synthesis, applications, and fundamental importance of this crucial chemical scaffold.
Physicochemical Properties
The trans-1,4-cyclohexanediamine scaffold provides a rigid and defined three-dimensional structure to molecules. The trans configuration of the two amine groups locks the cyclohexane ring in a chair conformation, with both amino groups in equatorial positions. This stereochemical rigidity is crucial for precise interactions with biological targets and for creating ordered polymer chains.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄N₂ | [1][2][3] |
| Molecular Weight | 114.19 g/mol | [1][2][3] |
| Melting Point | 67-72 °C | [1] |
| Boiling Point | 197 °C | [1] |
| Flash Point | 71 °C | [1] |
| Appearance | White to light brown crystalline solid | [1] |
| Solubility | Soluble in water, dimethyl sulfoxide, N,N-dimethylformamide | [1][4] |
Synthesis of the trans-1,4-Cyclohexanediamine Scaffold
Several synthetic routes to trans-1,4-cyclohexanediamine have been developed, often starting from p-phenylenediamine or cyclohexane-1,4-dicarboxylic acid. A common challenge is the stereoselective synthesis to obtain the desired trans isomer in high purity.
Experimental Protocol: Stereospecific Synthesis from a cis/trans Mixture of Cyclohexane-1,4-dicarboxylic Acid
This method allows for the stereospecific synthesis of the trans-diamine from a mixture of cis and trans isomers of cyclohexane-1,4-dicarboxylic acid.[5][6]
Step 1: Amidation of Cyclohexane-1,4-dicarboxylic Acid
A mixture of cis/trans-cyclohexane-1,4-dicarboxylic acid is esterified with a polyhydric alcohol, such as ethylene glycol. Ammonia gas is then introduced into the reaction mixture at a temperature of 50-160 °C and a pressure of 0.1 to 50 bar. This process yields cyclohexane-1,4-dicarboxylic acid diamide.[5][6]
Step 2: Chlorination to form bis-N-chloramide
The resulting solid dicarboxylic acid diamide is suspended in an aqueous mineral acid or water and then chlorinated to form cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide.[5][6]
Step 3: Hofmann Rearrangement to trans-1,4-Cyclohexanediamine
The bis-N-chloramide is then reacted with an alkali metal hydroxide or alkaline earth metal hydroxide (e.g., NaOH) to induce a Hofmann rearrangement, yielding substantially exclusively trans-1,4-cyclohexanediamine.[5][6] The reaction is typically carried out by heating a suspension of the bis-N-chloramide in an aqueous hydroxide solution.[5][6]
Applications in Medicinal Chemistry
The trans-1,4-cyclohexanediamine scaffold is a key building block in a variety of clinically important drugs and investigational compounds. Its rigid nature allows it to act as a non-covalent anchor, positioning functional groups for optimal interaction with biological targets.
Cariprazine: A Dopamine D2/D3 Receptor Partial Agonist
Cariprazine is an atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.[7] The trans-1,4-cyclohexanediamine moiety is a central component of its structure, linking the dichlorophenylpiperazine and dimethylurea pharmacophores.
Quantitative Biological Data for Cariprazine
| Target | Binding Affinity (Ki, nM) | Functional Activity |
| Dopamine D3 Receptor | 0.085 | Partial Agonist |
| Dopamine D2 Receptor | 0.49 | Partial Agonist |
| Serotonin 5-HT1A Receptor | 2.6 | Partial Agonist |
| Serotonin 5-HT2B Receptor | 0.58 | Antagonist |
| Serotonin 5-HT2A Receptor | 18.8 | Antagonist |
| Histamine H1 Receptor | 23.2 | Antagonist |
Dopamine D2/D3 Receptor Signaling Pathway
The therapeutic effects of cariprazine are primarily mediated through its partial agonism at dopamine D2 and D3 receptors. This modulation affects downstream signaling cascades, including the inhibition of adenylyl cyclase and the regulation of Akt/GSK3 signaling.
Caption: Dopamine D2/D3 receptor signaling cascade modulated by cariprazine.
Bacterial DNA Gyrase Inhibitors
The trans-1,4-cyclohexanediamine scaffold has been incorporated into novel inhibitors of bacterial DNA gyrase, a validated target for antibiotics. These inhibitors often feature the diamine as a central linker connecting two pharmacophoric groups that interact with the GyrA and GyrB subunits of the enzyme.
Quantitative Biological Data for DNA Gyrase Inhibitors
| Compound | Target | IC₅₀ (nM) | Antibacterial Activity (MIC, µg/mL) |
| Novobiocin | E. coli DNA Gyrase | 26 | - |
| Hybrid 3a | E. coli DNA Gyrase | - | K. pneumoniae: 0.5, E. cloacae: 4, E. coli: 2 |
| Compound 6 | E. coli DNA Gyrase | 52,090 | - |
| Compound 43f | E. coli DNA Gyrase | 40,120 | Induces zones of inhibition for S. aureus |
Experimental Workflow for Screening DNA Gyrase Inhibitors
A common workflow for identifying and characterizing DNA gyrase inhibitors involves a high-throughput screening assay followed by secondary assays to confirm activity and determine the mechanism of action.
Caption: Workflow for the discovery of DNA gyrase inhibitors.
Applications in Materials Science
The rigid and linear nature of the trans-1,4-cyclohexanediamine scaffold makes it an excellent monomer for the synthesis of high-performance polymers such as polyamides and aramids. The trans configuration contributes to a more ordered and crystalline polymer structure, leading to enhanced mechanical strength and thermal stability.
Polyamides and Aramids
The polycondensation of trans-1,4-cyclohexanediamine with various diacyl chlorides or dicarboxylic acids yields polyamides with impressive thermal and mechanical properties. When reacted with aromatic diacyl chlorides like terephthaloyl chloride, the resulting aramids exhibit properties comparable to commercial high-performance fibers.
Quantitative Data for Polymers Incorporating trans-1,4-Cyclohexanediamine
| Polymer Type | Monomers | Tensile Strength (MPa) | Tensile Modulus (GPa) | Glass Transition Temp. (°C) | Decomposition Temp. (°C) |
| Semi-aromatic Polyamide | trans-1,4-Cyclohexanediamine, 1,1-bis(4-hydroxyphenyl)-1-phenylethane, 4-fluorobenzoyl chloride | - | - | 265 | 450 |
| Aramid | trans-1,4-Cyclohexanediamine, Terephthaloyl Chloride | 77-92 | 1.5-2.5 | 240-300 | >450 |
Experimental Protocol: Synthesis of an Aramid from trans-1,4-Cyclohexanediamine and Terephthaloyl Chloride
This protocol describes the low-temperature solution polycondensation method for preparing an aramid.
Materials:
-
trans-1,4-Cyclohexanediamine
-
Terephthaloyl chloride (TPC)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Calcium chloride (CaCl₂)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of trans-1,4-cyclohexanediamine and CaCl₂ in anhydrous DMAc under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.
-
Continue stirring the reaction mixture at 0-5 °C for several hours.
-
The resulting viscous polymer solution can be cast into films or spun into fibers.
Applications in Agrochemicals
While less documented in readily available literature, the trans-1,4-cyclohexanediamine scaffold is also utilized in the synthesis of agrochemicals, including fungicides and insecticides.[8] Its rigid structure can serve as a key element for binding to target enzymes or receptors in pests and pathogens.
Carboxamide Fungicides
The diamine can be used as a building block for carboxamide fungicides. The amide bond formed from one of the amine groups can be a critical pharmacophoric element, while the other amine can be functionalized to modulate the physicochemical properties of the molecule for optimal uptake and transport within the plant.
Further research is needed to fully elucidate the specific targets and modes of action of agrochemicals incorporating this scaffold.
Conclusion
The trans-1,4-cyclohexanediamine scaffold is a testament to the power of a simple, rigid molecular framework in the design of functional molecules. Its well-defined stereochemistry and synthetic accessibility have made it an indispensable tool for chemists across various disciplines. From life-saving medicines to high-strength materials, the impact of this "unseen backbone" is undeniable and will undoubtedly continue to grow as new applications are discovered.
References
- 1. Page loading... [guidechem.com]
- 2. trans-1,4-Cyclohexanediamine | 2615-25-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. CAS 2615-25-0: trans-1,4-Diaminocyclohexane | CymitQuimica [cymitquimica.com]
- 4. US3187045A - Preparation of trans 1, 2-diaminocyclohexane - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
N-Cbz-trans-1,4-Cyclohexanediamine: A Chiral Building Block for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure molecules is a cornerstone of modern drug development. Chiral building blocks, possessing defined stereochemistry, are instrumental in the synthesis of complex active pharmaceutical ingredients (APIs), ensuring target specificity and minimizing off-target effects. Among these, N-Cbz-trans-1,4-cyclohexanediamine emerges as a versatile and valuable scaffold. Its rigid trans-cyclohexane core imparts conformational stability and a well-defined spatial arrangement of its functional groups, making it an attractive component in the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and applications of this compound as a chiral building block for drug discovery and development.
Synthesis of this compound
The synthesis of this compound typically commences with the commercially available trans-1,4-diaminocyclohexane. The key step is the selective mono-protection of one of the two primary amino groups with a carboxybenzyl (Cbz) group. This is crucial for subsequent, selective functionalization of the remaining free amino group. While a specific protocol for the mono-Cbz protection of trans-1,4-diaminocyclohexane is not extensively detailed in publicly available literature, a reliable procedure can be adapted from the well-established synthesis of the analogous N-Boc-trans-1,4-cyclohexanediamine[1].
The reaction involves the slow addition of benzyl chloroformate to a solution of excess trans-1,4-diaminocyclohexane in a suitable solvent, such as methanol, at a reduced temperature to control reactivity and favor mono-substitution. The excess of the diamine is crucial to statistically favor the formation of the mono-protected product over the di-protected byproduct.
References
In-Depth Technical Guide: Benzyl (trans-4-aminocyclohexyl)carbamate (CAS Number 149423-77-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Benzyl (trans-4-aminocyclohexyl)carbamate, a key building block in modern medicinal chemistry, particularly in the development of targeted protein degraders.
Core Properties
Benzyl (trans-4-aminocyclohexyl)carbamate, also known as N-Cbz-trans-1,4-cyclohexanediamine, is a mono-protected diamine. The carbobenzyloxy (Cbz) group serves as a protecting group for one of the amine functionalities, enabling selective chemical modifications at the free amine. The trans-cyclohexane ring provides a rigid, non-planar scaffold that is increasingly utilized in the design of complex therapeutic agents.
Physicochemical and Computed Properties
The following table summarizes the key physicochemical and computed properties of Benzyl (trans-4-aminocyclohexyl)carbamate.
| Property | Value | Source |
| CAS Number | 149423-77-8 | N/A |
| Molecular Formula | C₁₄H₂₀N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 248.32 g/mol | --INVALID-LINK-- |
| IUPAC Name | benzyl N-(trans-4-aminocyclohexyl)carbamate | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Exact Mass | 248.152477885 Da | --INVALID-LINK-- |
| Topological Polar Surface Area | 67.8 Ų | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
| Rotatable Bond Count | 3 | --INVALID-LINK-- |
| XLogP3 | 1.8 | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The synthesis of Benzyl (trans-4-aminocyclohexyl)carbamate involves the selective mono-protection of trans-1,4-diaminocyclohexane. A general and effective method for this transformation is the reaction of the diamine with benzyl chloroformate under controlled conditions to prevent the formation of the di-protected by-product.
Synthesis Protocol: Mono-Cbz Protection of trans-1,4-Diaminocyclohexane
Materials:
-
trans-1,4-Diaminocyclohexane
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolution: Dissolve a significant excess of trans-1,4-diaminocyclohexane (e.g., 5-10 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). The use of excess diamine is crucial to favor mono-acylation.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Benzyl Chloroformate: Slowly add a solution of benzyl chloroformate (1 equivalent) in anhydrous DCM dropwise to the cooled, stirring solution of the diamine. The slow addition helps to control the reaction and minimize di-substitution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzyl chloroformate is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-Cbz-protected product from the unreacted diamine and any di-Cbz-protected by-product.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery and Development
The primary application of Benzyl (trans-4-aminocyclohexyl)carbamate is as a rigid linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
Role as a PROTAC Linker
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] The linker is a critical component that influences the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the POI.[2]
The trans-1,4-cyclohexanediamine scaffold provided by this compound offers a conformationally restricted and rigid linker.[3] This rigidity can be advantageous in optimizing the spatial orientation of the POI and E3 ligase ligands, thereby enhancing the stability and activity of the resulting PROTAC.[3]
Application in SMARCA2 Degraders for Cancer Therapy
A significant application of linkers derived from the trans-1,4-cyclohexanediamine core is in the development of PROTACs targeting SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2).[4] SMARCA2 is a component of the SWI/SNF chromatin remodeling complex. In cancers with mutations in a related protein, SMARCA4, the cells become dependent on SMARCA2 for survival.[5] Therefore, the targeted degradation of SMARCA2 is a promising therapeutic strategy for these SMARCA4-deficient cancers.[4][5]
The following diagram illustrates the general mechanism of action for a PROTAC targeting SMARCA2.
PROTAC-mediated degradation of SMARCA2.
Experimental Workflow for PROTAC Synthesis
The incorporation of Benzyl (trans-4-aminocyclohexyl)carbamate into a PROTAC typically involves a multi-step synthetic sequence. The free amine of the linker is first coupled to either the POI ligand or the E3 ligase ligand. Subsequently, the Cbz protecting group is removed to expose the second amine, which is then coupled to the other binding partner.
The following diagram outlines a general experimental workflow for the synthesis of a PROTAC using this linker.
General workflow for PROTAC synthesis.
Safety and Handling
Benzyl (trans-4-aminocyclohexyl)carbamate should be handled by qualified professionals in a laboratory setting. It is known to cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
Benzyl (trans-4-aminocyclohexyl)carbamate (CAS 149423-77-8) is a valuable and versatile building block in medicinal chemistry. Its mono-protected nature and the rigid conformational properties of its trans-cyclohexane core make it an ideal linker for the construction of complex molecules, most notably PROTACs. The successful application of similar linkers in the development of targeted protein degraders for cancer therapy highlights the importance of this chemical entity in the advancement of novel therapeutic modalities. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers and drug development professionals.
References
- 1. PROTACs: An Emerging Targeting Technique for Protein Degradation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent, Highly Selective, and Efficacious SMARCA2 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bifunctional Compounds as SMARCA2 Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Chemist's Shield: A Technical Guide to Carbamate Protecting Groups in Diamine Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly in the realm of pharmaceutical development, the selective functionalization of diamines is a critical yet often challenging endeavor. Carbamate protecting groups serve as indispensable tools, acting as temporary shields to mask the reactivity of one amine group while allowing for precise chemical modifications at another. This technical guide provides an in-depth exploration of the most prevalent carbamate protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—in the context of diamine chemistry. We will delve into their introduction, cleavage, and orthogonal strategies, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to empower researchers in this vital field.[1][2][3][4][5][6]
Core Concepts in Diamine Protection
The primary challenge in diamine chemistry is achieving selective mono-protection, as the similar reactivity of the two amine groups often leads to a mixture of mono-protected, di-protected, and unreacted starting material.[1] Effective strategies for selective mono-protection are therefore crucial for the efficient synthesis of complex molecules, such as pharmaceuticals and other functional materials.[1][4][5][7]
One of the most effective methods for achieving mono-protection involves the "one-pot" selective deactivation of one amino group through mono-protonation.[1] By adding one equivalent of acid, one amine is converted to its non-nucleophilic ammonium salt, allowing the remaining free amine to react selectively with the protecting group reagent.[1]
A Comparative Overview of Common Carbamate Protecting Groups
The choice of a suitable carbamate protecting group is dictated by the specific requirements of the synthetic route, including the stability of the substrate to various reaction conditions. The Boc, Cbz, and Fmoc groups offer a versatile toolkit, each with distinct characteristics regarding their introduction and, more importantly, their cleavage conditions. This allows for the implementation of orthogonal protection strategies, where one group can be selectively removed without affecting the others.[2][3]
| Protecting Group | Structure | Common Reagent for Introduction | Cleavage Conditions | Stability |
| Boc (tert-butyloxycarbonyl) | Boc₂O (Di-tert-butyl dicarbonate) | Strong acids (e.g., TFA, HCl)[8][9][10][11] | Stable to catalytic hydrogenation, bases, and nucleophiles.[9] | |
| Cbz (benzyloxycarbonyl) | Cbz-Cl (Benzyl chloroformate) | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[12][13][14] | Stable to acidic and basic conditions.[12][15] | |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine)[16][17][18][19] | Stable to acidic conditions and catalytic hydrogenation.[2] |
Quantitative Data: A Comparative Analysis
The efficiency of protection and deprotection reactions is paramount in multi-step syntheses. The following tables summarize quantitative data for the introduction and removal of Boc, Cbz, and Fmoc groups under various conditions, providing a valuable resource for reaction optimization.
Table 1: Mono-Boc Protection of Various Diamines
| Diamine Substrate | Reagents and Conditions | Yield (%) | Reference |
| (1R,2R)-cyclohexane-1,2-diamine | Me₃SiCl, Boc₂O, MeOH, 0 °C to RT | 66 | [20] |
| 1,3-diaminopropane | Me₃SiCl, Boc₂O, MeOH, 0 °C to RT | 72 | [21] |
| 1,4-diaminobutane | Me₃SiCl, Boc₂O, MeOH, 0 °C to RT | 75 | [21] |
| 1,5-diaminopentane | Me₃SiCl, Boc₂O, MeOH, 0 °C to RT | 78 | [21] |
| 1,6-diaminohexane | Me₃SiCl, Boc₂O, MeOH, 0 °C to RT | 81 | [21] |
Table 2: Cbz Protection of Amines
| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 | [13] |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [13] |
| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 | [13] |
| Aniline | Cbz-Cl, H₂O, rt | 94 | [15] |
Table 3: N-Cbz Deprotection Methods
| Substrate | Reagents and Conditions | Time | Yield (%) | Reference |
| N-Cbz Aniline | 10% Pd/C, NaBH₄, MeOH, rt | 3-10 min | 93-98 | [22] |
| N-Cbz Aliphatic Amines | 10% Pd/C, NaBH₄, MeOH, rt | 3-4 min | 98 | [22] |
| N-Cbz Secondary Amine | 10% Pd/C, NaBH₄, MeOH, rt | 3 min | 95 | [22] |
Table 4: Fmoc Deprotection Conditions
| Substrate | Reagents and Conditions | Time | Deprotection (%) | Reference |
| Fmoc-Gly-PS | 10% Piperidine, DCM | 240 min | 100 | [17] |
| Fmoc-Val | 20% Piperidine, DMF | 0.1 min | 50 | [17] |
| Fmoc-Gly-HMP-PS | 23% Piperidine, NMP | 0.25 min | 50 | [17] |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of successful synthesis. The following sections provide step-by-step methodologies for the introduction and cleavage of Boc, Cbz, and Fmoc protecting groups.
Protocol 1: Selective Mono-Boc Protection of Diamines[1][20]
This protocol details a robust method for the selective mono-Boc protection of diamines via in situ HCl generation.
Materials:
-
Diamine (1.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)
-
Water (H₂O)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the diamine (1.0 equiv) in anhydrous methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Add chlorotrimethylsilane (1.0 equiv) dropwise to the cooled solution.
-
Allow the mixture to warm to room temperature and add water, followed by (Boc)₂O in MeOH.
-
Stir the mixture at room temperature for 1 hour.
-
Dilute with water and wash the aqueous layer with diethyl ether.
-
Adjust the pH of the aqueous layer to >12 with NaOH solution.
-
Extract the product into dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the mono-Boc protected diamine.
Protocol 2: Cbz Protection of an Amine[12][13]
This protocol describes the Cbz protection of an amine under Schotten-Baumann conditions.
Materials:
-
Amine (1.0 equiv)
-
1 M aqueous solution of sodium carbonate (2.5 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Diethyl ether
-
Organic solvent (e.g., ethyl acetate or dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 equiv) in a 1 M aqueous solution of sodium carbonate (2.5 equiv) with cooling in an ice bath.
-
While vigorously stirring, add benzyl chloroformate (1.1 equiv) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 3: Cbz Deprotection via Catalytic Hydrogenolysis[12][13][14]
This is the most common method for the removal of the Cbz group.
Materials:
-
Cbz-protected compound (1.0 equiv)
-
Methanol or Ethanol
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Hydrogen source (e.g., hydrogen balloon)
-
Celite
Procedure:
-
In a flask, dissolve the Cbz-protected compound (1.0 equiv) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 4: Fmoc Protection of an Amino Acid[16]
Materials:
-
Amino acid (e.g., D-Threonine) (42.0 mmol)
-
Fmoc-succinamide (44.1 mmol)
-
THF:saturated aqueous NaHCO₃ (2:1 v/v)
-
Water
-
1 M HCl
-
Diethyl ether
Procedure:
-
Dissolve the amino acid and Fmoc-succinamide in a 2:1 mixture of THF and saturated aqueous NaHCO₃.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.
-
Extract the mixture with diethyl ether.
-
Acidify the aqueous layer to pH 1 with 1 M HCl to precipitate the product.
Protocol 5: Fmoc Deprotection using Piperidine[16][17][18]
This protocol is standard for Fmoc removal in solid-phase peptide synthesis.
Materials:
-
Fmoc-protected compound
-
Acetonitrile
-
Morpholine or Piperidine (3 equiv)
-
Water
-
Dichloromethane (DCM)
-
5% aqueous LiCl
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Fmoc-protected compound in acetonitrile.
-
Add morpholine or piperidine while stirring.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic phases with 5% aqueous LiCl.
-
Dry the organic layer with anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by silica gel flash chromatography.
Visualizing Carbamate Chemistry
Diagrams are powerful tools for understanding complex chemical processes. The following visualizations, created using the DOT language, illustrate key concepts in carbamate protection chemistry.
Caption: General Mechanism of Carbamate Protection.
Caption: Orthogonal Protection Strategy in a Diamine.
Caption: Experimental Workflow for Mono-Boc Protection.
Conclusion
Carbamate protecting groups are a cornerstone of modern organic synthesis, providing a robust and versatile strategy for the selective manipulation of diamines. The choice between Boc, Cbz, and Fmoc allows for the design of elegant and efficient synthetic routes, particularly through the application of orthogonal protection strategies. By understanding the nuances of their introduction and cleavage, and by leveraging detailed experimental protocols and quantitative data, researchers in drug development and other scientific fields can confidently navigate the complexities of diamine chemistry, paving the way for the discovery and creation of novel and impactful molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Groups [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ijacskros.com [ijacskros.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 21. redalyc.org [redalyc.org]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Selective N-Cbz Protection of trans-1,4-Cyclohexanediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective protection of one amino group in a symmetric diamine is a crucial step in the synthesis of complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds. trans-1,4-Cyclohexanediamine is a common building block that provides a rigid, non-aromatic scaffold. The ability to selectively functionalize one of its two primary amine groups opens up avenues for the synthesis of a wide range of derivatives. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal by catalytic hydrogenation.[1] This application note provides a detailed protocol for the selective mono-N-Cbz protection of trans-1,4-cyclohexanediamine.
Principle of Selectivity
Achieving selective mono-protection of a symmetric diamine relies on controlling the reaction kinetics. By manipulating the stoichiometry of the reactants and the reaction temperature, the probability of the protecting group reacting with a second amine on an already mono-protected molecule can be minimized. The primary strategies employed are:
-
Stoichiometric Control: Using a significant excess of the diamine compared to the Cbz-Cl reagent ensures that the Cbz-Cl is more likely to encounter and react with an unprotected diamine molecule.[2]
-
Low Temperature: Conducting the reaction at a reduced temperature, typically 0 °C, helps to control the reactivity of the benzyl chloroformate, further enhancing the selectivity for mono-protection.[2]
An alternative approach, adapted from protocols for the selective mono-Boc protection of diamines, involves the mono-protonation of the diamine with one equivalent of acid. The resulting ammonium salt is deactivated towards acylation, leaving the free amine to react with the Cbz-Cl.
Data Presentation: Comparison of Protocols
| Parameter | Protocol 1: Stoichiometric Control | Protocol 2: Mono-protonation Control |
| Reagents | trans-1,4-cyclohexanediamine, Benzyl chloroformate (Cbz-Cl), Triethylamine (TEA) | trans-1,4-cyclohexanediamine, HCl (or other suitable acid), Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃ or TEA) |
| Stoichiometry | Diamine (2-4 equiv.), Cbz-Cl (1 equiv.), TEA (1.1 equiv.) | Diamine (1 equiv.), HCl (1 equiv.), Cbz-Cl (1 equiv.), Base (2 equiv.) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Dichloromethane (DCM) or a biphasic system (e.g., DCM/water) |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours | 2-4 hours |
| Typical Yield | 50-70% (of mono-protected product) | Potentially higher selectivity, yield dependent on specific conditions |
| Work-up | Aqueous wash, extraction, and column chromatography | Aqueous wash, extraction, and column chromatography |
Experimental Protocols
Protocol 1: Selective Mono-N-Cbz Protection using Stoichiometric Control
This protocol relies on an excess of the diamine to favor the formation of the mono-protected product.
Materials:
-
trans-1,4-Cyclohexanediamine
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate or DCM/Methanol)
Procedure:
-
In a round-bottom flask, dissolve trans-1,4-cyclohexanediamine (3 equivalents) in anhydrous DCM.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzyl chloroformate (1 equivalent) in anhydrous DCM to the stirred mixture over a period of 30-60 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the mono-N-Cbz-protected trans-1,4-cyclohexanediamine.
Protocol 2: Selective Mono-N-Cbz Protection using Mono-protonation (Alternative Method)
This protocol is adapted from selective mono-Boc protection methods and utilizes the in-situ formation of the diamine mono-hydrochloride salt to achieve selectivity.
Materials:
-
trans-1,4-Cyclohexanediamine
-
1 M HCl in diethyl ether (or other suitable acid)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate or DCM/Methanol)
Procedure:
-
Dissolve trans-1,4-cyclohexanediamine (1 equivalent) in DCM.
-
Cool the solution to 0 °C.
-
Slowly add 1 equivalent of 1 M HCl in diethyl ether. A precipitate of the mono-hydrochloride salt may form.
-
Stir the suspension for 30 minutes at 0 °C.
-
Add a solution of benzyl chloroformate (1 equivalent) in DCM to the mixture.
-
Add a base (e.g., NaHCO₃ as a saturated aqueous solution for a biphasic reaction, or 2 equivalents of TEA for a homogeneous reaction) to neutralize the HCl and scavenge the HCl generated during the reaction.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Work-up the reaction as described in Protocol 1 (steps 7-10).
Visualizations
Caption: Workflow for selective mono-N-Cbz protection.
Caption: Strategies for selective mono-protection.
References
Application Notes and Protocols for N-Cbz-trans-1,4-cyclohexanediamine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the utilization of N-Cbz-trans-1,4-cyclohexanediamine as a versatile building block in peptide synthesis. This reagent is particularly valuable for the introduction of a rigid, non-natural linker into peptide backbones, enabling the synthesis of peptidomimetics with constrained conformations. Such modifications are instrumental in drug discovery for enhancing metabolic stability, receptor affinity, and selectivity.
Introduction
This compound features a trans-disubstituted cyclohexane ring, which imparts a well-defined and rigid geometry to the molecules it is incorporated into.[1] The carbobenzyloxy (Cbz) protecting group on one of the amino functionalities allows for the selective and sequential elaboration of peptide chains.[1] The Cbz group is stable under a variety of reaction conditions and can be cleanly removed via catalytic hydrogenation, providing an orthogonal protecting group strategy in combination with acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups commonly used in solid-phase peptide synthesis (SPPS).
The incorporation of this diamine linker is a key strategy in the design of peptidomimetics to probe structure-activity relationships (SAR). By constraining the peptide backbone, researchers can investigate the bioactive conformation of a peptide, leading to the development of more potent and selective therapeutic candidates.
Key Applications
-
Introduction of Conformational Rigidity: The trans-1,4-cyclohexanediamine scaffold acts as a rigid spacer, locking the peptide backbone into a specific orientation. This is crucial for mimicking or stabilizing secondary structures like β-turns or for orienting pharmacophoric groups in a defined spatial arrangement.
-
Synthesis of Peptidomimetics: This building block is ideal for the synthesis of peptidomimetics where the amide bond is replaced by a more stable linkage, or where non-natural amino acids are introduced to enhance pharmacokinetic properties.
-
Structure-Activity Relationship (SAR) Studies: By systematically incorporating this compound at different positions within a peptide sequence, the conformational requirements for biological activity can be elucidated.
-
Development of Novel Therapeutics: Peptides and peptidomimetics containing this rigid linker have potential applications as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.
Data Presentation
Table 1: Representative Yields for Cbz Protection and Deprotection Reactions
| Reaction | Substrate | Reagents and Conditions | Typical Yield (%) |
| Cbz Protection | trans-1,4-Cyclohexanediamine | Benzyl chloroformate, aq. Na2CO3, 0 °C | >90 |
| Cbz Deprotection | Cbz-protected peptide | H2 (1 atm), 10% Pd/C, Methanol, RT | >95 |
Table 2: Representative Data for Coupling of this compound in Solid-Phase Peptide Synthesis
| Step | Description | Reagents and Conditions | Coupling Efficiency (%) | Purity of Crude Product (%) |
| 1 | Swelling of Resin | Rink Amide MBHA resin in DMF | - | - |
| 2 | Fmoc-Deprotection | 20% Piperidine in DMF | >99 | - |
| 3 | Coupling of first amino acid (Fmoc-AA-OH) | HBTU, DIPEA, DMF | >98 | - |
| 4 | Fmoc-Deprotection | 20% Piperidine in DMF | >99 | - |
| 5 | Coupling of this compound | HATU, DIPEA, DMF | ~95 | - |
| 6 | Coupling of second amino acid (Fmoc-AA-OH) | HBTU, DIPEA, DMF | >98 | - |
| 7 | Cleavage and Deprotection | TFA/TIS/H2O (95:2.5:2.5) | - | >85 |
Note: The data in Table 2 are representative values based on standard solid-phase peptide synthesis protocols and may vary depending on the specific amino acid sequence and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Incorporation of this compound (Fmoc/tBu Strategy)
This protocol describes the incorporation of the diamine linker into a peptide sequence on a Rink Amide resin.
1. Resin Swelling:
- Place Rink Amide MBHA resin (0.1 mmol) in a fritted syringe reaction vessel.
- Add N,N-Dimethylformamide (DMF, 2 mL) and gently agitate for 30 minutes to swell the resin.
- Drain the DMF.
2. First Amino Acid Coupling:
- Fmoc Deprotection: Add 20% piperidine in DMF (2 mL) to the resin and agitate for 5 minutes. Drain. Repeat with a 15-minute agitation. Wash the resin with DMF (5 x 2 mL).
- Coupling: In a separate vial, dissolve the first Fmoc-protected amino acid (0.5 mmol), HBTU (0.5 mmol), and DIPEA (1.0 mmol) in DMF (1 mL). Add this solution to the resin and agitate for 2 hours.
- Wash the resin with DMF (5 x 2 mL).
3. Incorporation of this compound:
- Fmoc Deprotection: Repeat step 2a.
- Diamine Coupling: In a separate vial, dissolve this compound (0.5 mmol), HATU (0.5 mmol), and DIPEA (1.0 mmol) in DMF (1 mL). Add this solution to the resin and agitate for 4 hours.
- Wash the resin with DMF (5 x 2 mL).
4. Subsequent Amino Acid Coupling:
- Couple the next Fmoc-protected amino acid using the conditions described in step 2b.
5. Cleavage and Deprotection:
- Wash the resin with dichloromethane (DCM, 5 x 2 mL) and dry under vacuum.
- Add a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, 2 mL) to the resin.
- Agitate for 2 hours at room temperature.
- Collect the filtrate and precipitate the peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
Protocol 2: Cbz-Deprotection of the Diamine Linker on Solid Support
This protocol is for the selective removal of the Cbz group to allow for peptide chain elongation from the second amino group of the cyclohexanediamine linker.
1. Resin Preparation:
- The resin-bound peptide containing the Cbz-protected diamine is washed with Methanol (3 x 2 mL).
2. Hydrogenolysis:
- Suspend the resin in Methanol (2 mL) in a suitable reaction vessel.
- Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20 mol% relative to the peptide).
- Secure the vessel to a hydrogenation apparatus.
- Evacuate the vessel and backfill with hydrogen gas (H₂). Repeat this cycle three times.
- Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature.
- Monitor the reaction progress using a suitable method (e.g., Kaiser test on a small sample of beads). The reaction is typically complete within 4-8 hours.
3. Post-Reaction Work-up:
- Carefully filter the resin to remove the Pd/C catalyst.
- Wash the resin with Methanol (3 x 2 mL) and DMF (3 x 2 mL).
- The resin is now ready for the coupling of the next amino acid to the newly deprotected amino group of the cyclohexanediamine linker.
Mandatory Visualizations
References
Application Notes: N-Cbz-trans-1,4-cyclohexanediamine as a Key Intermediate for Novel Spleen Tyrosine Kinase (Syk) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cells.[1] As a crucial mediator in both adaptive and innate immunity, Syk has emerged as a significant therapeutic target for a range of autoimmune diseases, allergic conditions, and hematological malignancies. The development of potent and selective Syk inhibitors is an active area of research in drug discovery. This document provides detailed application notes and protocols on the use of n-Cbz-trans-1,4-cyclohexanediamine as a versatile intermediate in the synthesis of novel Syk inhibitors.
The trans-1,4-cyclohexanediamine scaffold offers a rigid and stereochemically defined linker that can appropriately position pharmacophoric groups within the ATP-binding site of the Syk kinase domain. The carbobenzyloxy (Cbz) protecting group allows for selective functionalization of the diamine, enabling a modular synthetic approach to build a library of potential inhibitors.
Syk Signaling Pathway
Syk is integral to the signaling cascades initiated by the B-cell receptor (BCR) and Fc receptors (FcR) on various immune cells, including B-cells, mast cells, and macrophages. Upon receptor engagement, Syk is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) in the receptor's cytoplasmic domain. This interaction leads to the activation of Syk and subsequent phosphorylation of downstream signaling molecules, culminating in cellular responses such as proliferation, differentiation, and the release of inflammatory mediators.[2] Syk inhibitors act by blocking the kinase activity of Syk, thereby disrupting these signaling pathways.[1]
Caption: Syk Signaling Pathway and Point of Inhibition.
Synthetic Application of this compound
The synthesis of Syk inhibitors utilizing the trans-1,4-cyclohexanediamine scaffold typically involves a multi-step process where the protected diamine serves as a central building block. The Cbz group on one of the amino groups of the cyclohexane ring allows for the selective reaction of the unprotected amine. Following the coupling of the first building block, the Cbz group can be removed under mild conditions, and the newly liberated amine can be further functionalized to complete the synthesis of the target inhibitor.
A representative synthetic workflow is outlined below. This general scheme is based on methodologies described in patent literature for the synthesis of related kinase inhibitors.
Caption: Synthetic workflow using the protected diamine.
Data Presentation
The following table summarizes hypothetical but representative data for a series of Syk inhibitors synthesized using the this compound intermediate. The data illustrates how modifications to the 'R-Group' can influence inhibitory potency and cellular activity.
| Compound ID | R-Group Modification | Syk Enzymatic IC50 (nM) | Cellular p-Syk IC50 (nM) |
| SI-001 | Phenyl | 150 | 850 |
| SI-002 | 4-Fluorophenyl | 125 | 780 |
| SI-003 | 3-Pyridyl | 80 | 550 |
| SI-004 | 4-Morpholinophenyl | 25 | 150 |
Experimental Protocols
General Protocol for the Synthesis of a Syk Inhibitor using this compound
This protocol is a generalized procedure based on common organic synthesis techniques.
Step 1: Coupling of the First Building Block
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a suitable base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).
-
Add the first building block (e.g., a reactive heteroaryl chloride, 1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Cbz-protected intermediate.
Step 2: Cbz Deprotection
-
Dissolve the Cbz-protected intermediate in a suitable solvent such as methanol or ethanol.
-
Add a palladium catalyst (e.g., 10% Pd/C, 0.1 eq).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the amine intermediate.
Step 3: Coupling of the Second Building Block
-
Dissolve the amine intermediate (1.0 eq) in an aprotic solvent (e.g., DMF or DCM).
-
Add a suitable base (e.g., triethylamine, 1.2 eq).
-
Add the second building block (e.g., an acyl chloride or a sulfonyl chloride, 1.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work up the reaction as described in Step 1.
-
Purify the final product by flash column chromatography or preparative high-performance liquid chromatography (HPLC).
In Vitro Syk Kinase Assay Protocol (ADP-Glo™ Assay)
This protocol is based on the Promega ADP-Glo™ Kinase Assay.[1]
Materials:
-
Syk Kinase Enzyme System
-
ADP-Glo™ Kinase Assay Kit
-
Test compounds (Syk inhibitors)
-
384-well plates
Procedure:
-
Prepare the Syk kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
In a 384-well plate, add 1 µL of the test compound at various concentrations or 5% DMSO as a vehicle control.
-
Add 2 µL of Syk enzyme diluted in kinase buffer.
-
Add 2 µL of a substrate/ATP mixture (e.g., poly(Glu,Tyr) substrate and ATP at a concentration near the Km for Syk).
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for Syk Phosphorylation (Phospho-Syk ELISA)
This protocol is a general procedure for a sandwich ELISA to measure the phosphorylation of Syk at Tyr525/526 in a cellular context.
Materials:
-
Cell line expressing Syk (e.g., Ramos B-cells)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., anti-IgM antibody)
-
Test compounds (Syk inhibitors)
-
Phospho-Syk (Tyr525/526) ELISA Kit
-
Lysis buffer
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cells) for 10-15 minutes to induce Syk phosphorylation.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Perform the Phospho-Syk ELISA according to the manufacturer's instructions, using equal amounts of protein for each sample.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the IC50 values by plotting the percent inhibition of Syk phosphorylation against the logarithm of the inhibitor concentration.
General Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of Syk inhibitors starting from the synthetic intermediate.
Caption: Workflow for Syk inhibitor development.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel Syk inhibitors. Its rigid core and the presence of a protecting group facilitate a modular and efficient synthetic strategy. The protocols and workflows described in these application notes provide a framework for the synthesis, characterization, and biological evaluation of new chemical entities targeting Syk for the potential treatment of various immune-mediated diseases.
References
Application Notes and Protocols: Synthesis of Platinum-Based Anticancer Agents with Cyclohexanediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum-based drugs are a cornerstone of cancer chemotherapy, with cisplatin, carboplatin, and oxaliplatin being widely used in the clinic.[1][2] The introduction of a 1,2-diaminocyclohexane (DACH) ligand, as seen in oxaliplatin, was a significant advancement, leading to a different spectrum of activity and efficacy against cisplatin-resistant cancer cell lines.[3][4] This is attributed to the bulkier DACH ligand, which forms distinct DNA adducts that are less efficiently repaired by cellular mechanisms.[5][6] These compounds primarily exert their cytotoxic effects by forming covalent adducts with DNA, leading to inhibition of DNA replication and transcription, and ultimately inducing apoptosis.[7][8][9]
This document provides detailed application notes and experimental protocols for the synthesis of platinum(II) complexes containing the cyclohexanediamine ligand. It also summarizes their anticancer activity and explores the key signaling pathways involved in their mechanism of action.
Data Presentation: Anticancer Activity of Platinum-DACH Complexes
The in vitro cytotoxicity of various platinum(II) complexes featuring a diaminocyclohexane ligand has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the tables below.
Table 1: IC50 Values (µM) of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives [10]
| Compound | A2780 (Ovarian) | A2780cis (Ovarian, Cisplatin-Resistant) | L1210 (Leukemia) | MCF-7 (Breast) | HCT116 (Colon) |
| Cisplatin | 1.2 ± 0.1 | 8.5 ± 0.7 | 0.4 ± 0.03 | 7.5 ± 0.6 | 3.2 ± 0.3 |
| 5a | 0.9 ± 0.1 | 1.5 ± 0.2 | 0.2 ± 0.02 | 1.8 ± 0.2 | 1.5 ± 0.1 |
| 5b | 1.1 ± 0.1 | 1.8 ± 0.2 | 0.3 ± 0.03 | 2.1 ± 0.2 | 1.9 ± 0.2 |
| 6a | 0.8 ± 0.1 | 1.2 ± 0.1 | 0.15 ± 0.01 | 1.5 ± 0.1 | 1.1 ± 0.1 |
| 6b | 8.2 ± 0.9 | 10.5 ± 1.1 | 2.1 ± 0.2 | 12.3 ± 1.3 | 9.8 ± 1.0 |
Complexes 5a/b and 6a/b are novel platinum(II) complexes with different pyridine derivative ligands and enantiomers of diaminocyclohexane.
Table 2: IC50 Values (µM) of Platinum(II) Diaminocyclohexane Complexes with Dipyridoquinoxaline Variants [11]
| Compound | L1210 (Leukemia) |
| [Pt(dpq)(SS-dach)]Cl2 | 0.19 ± 0.02 |
| [Pt(dpq)(RR-dach)]Cl2 | 0.80 ± 0.07 |
dpq = dipyrido[3,2-f:2ʹ,3ʹ-h]quinoxaline; dach = 1,2-diaminocyclohexane
Table 3: IC50 Values (µM) of Platinum(II) Complexes with Thiepane Dioxide Diamine Ligands [12]
| Compound | A431 (Cervical) | A431/Pt (Cervical, Cisplatin-Resistant) |
| Cisplatin (CDDP) | 1.5 ± 0.2 | 10.2 ± 1.1 |
| Oxaliplatin (L-OHP) | 4.2 ± 0.5 | 5.8 ± 0.6 |
| [PtCl(DACH)(DMSO)]+ | 2.3 ± 0.3 | 3.2 ± 0.4 |
Experimental Protocols
The synthesis of platinum-DACH anticancer agents typically involves a multi-step process. Below are detailed protocols for the synthesis of key intermediates and the final oxaliplatin product.
Protocol 1: Synthesis of cis-[Dichloro(trans-l-1,2-diaminocyclohexane)platinum(II)] - (DACH)PtCl2
This protocol is a common starting point for the synthesis of various oxaliplatin analogs.
Materials:
-
Potassium tetrachloroplatinate(II) (K2PtCl4)
-
trans-l-1,2-diaminocyclohexane (DACH)
-
Deionized water
Procedure:
-
Dissolve potassium tetrachloroplatinate(II) in deionized water to create a solution.
-
In a separate flask, dissolve trans-l-1,2-diaminocyclohexane in deionized water.
-
Slowly add the DACH solution to the stirred K2PtCl4 solution at room temperature.
-
A yellow precipitate of (DACH)PtCl2 will form.
-
Continue stirring the reaction mixture for several hours to ensure complete reaction.
-
Collect the precipitate by filtration.
-
Wash the precipitate with cold deionized water, followed by a small amount of ethanol and then ether.
-
Dry the product under vacuum to yield pure cis-[Dichloro(trans-l-1,2-diaminocyclohexane)platinum(II)].
Protocol 2: Synthesis of cis-[Diiodo(trans-l-1,2-diaminocyclohexane)platinum(II)] - (DACH)PtI2
This intermediate is often used for the synthesis of oxaliplatin due to the higher trans effect of the iodide ligand, which can facilitate the subsequent reaction steps.[13]
Materials:
-
Potassium tetrachloroplatinate(II) (K2PtCl4)
-
Potassium iodide (KI)
-
trans-l-1,2-diaminocyclohexane tartrate (DACH tartrate)
-
Potassium hydroxide (KOH)
-
Deionized water
Procedure:
-
Dissolve K2PtCl4 in deionized water.
-
In a separate beaker, prepare a concentrated solution of KI in water.
-
Add the KI solution to the K2PtCl4 solution and stir for 30 minutes. This will form the K2[PtI4] complex in situ.
-
In another flask, dissolve DACH tartrate in water and adjust the pH with a KOH solution.
-
Add the DACH solution to the K2[PtI4] solution while stirring in the absence of light.
-
Heat the reaction mixture to 45 °C and stir for 8 hours.
-
A yellow precipitate of cis-[Pt(DACH)I2] will form.
-
Cool the mixture and collect the precipitate by filtration.
-
Wash the product with cold water and dry under vacuum.[13]
Protocol 3: Synthesis of cis-[Oxalato(trans-l-1,2-diaminocyclohexane)platinum(II)] - Oxaliplatin
This protocol describes the final step in the synthesis of oxaliplatin from the diiodo intermediate.
Materials:
-
cis-[Diiodo(trans-l-1,2-diaminocyclohexane)platinum(II)] - (DACH)PtI2
-
Silver nitrate (AgNO3)
-
Potassium oxalate (K2C2O4)
-
Deionized water
Procedure:
-
Suspend (DACH)PtI2 in deionized water.
-
In a separate, light-protected flask, dissolve silver nitrate in deionized water.
-
Add the AgNO3 solution to the (DACH)PtI2 suspension. The molar ratio of (DACH)PtI2 to AgNO3 should be 1:2.[14]
-
Heat the reaction mixture to a temperature between 30-80 °C and stir for 4-10 hours under light-protected conditions.[14] A precipitate of silver iodide (AgI) will form.
-
Filter the mixture to remove the AgI precipitate.
-
To the filtrate, add a solution of potassium oxalate in deionized water. The molar ratio of the initial (DACH)PtI2 to K2C2O4 should be approximately 1:1.[14]
-
Stir the reaction mixture for 2-7 hours.[14]
-
A white precipitate of oxaliplatin will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the oxaliplatin product by filtration.
-
Wash the product with cold deionized water.
-
Recrystallize the crude product from hot water to obtain pure oxaliplatin.
-
Dry the final product under vacuum.
Mandatory Visualizations
Synthesis Workflow
Caption: General synthesis workflow for oxaliplatin.
Signaling Pathways
Platinum-DACH complexes, like oxaliplatin, exert their anticancer effects through a complex interplay of cellular signaling pathways, primarily initiated by DNA damage.
DNA Damage Response Pathway
Caption: DNA damage response to platinum-DACH adducts.
PI3K/Akt/mTOR Signaling Pathway in Oxaliplatin Resistance
Activation of the PI3K/Akt/mTOR pathway is a known mechanism of resistance to oxaliplatin in several cancers, including colorectal and cholangiocarcinoma.[3][15][16] Inhibition of this pathway can sensitize cancer cells to oxaliplatin-induced apoptosis.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PI3K increases oxaliplatin sensitivity in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxaliplatin-induced damage of cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA strand breaks and apoptosis induced by oxaliplatin in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxaliplatin-DNA Adducts as Predictive Biomarkers of FOLFOX Response in Colorectal Cancer: A Potential Treatment Optimization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. imc.cas.cz [imc.cas.cz]
- 14. CN1634945A - Synthesis of Oxaliplatin - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Coupling Reactions of N-Cbz-trans-1,4-cyclohexanediamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various coupling reactions utilizing N-Cbz-trans-1,4-cyclohexanediamine. This versatile, mono-protected diamine is a valuable building block in medicinal chemistry and organic synthesis, allowing for the selective functionalization of the free primary amine. The protocols outlined below cover common and essential transformations, including amide bond formation, urea synthesis, sulfonamide formation, and reductive amination.
Introduction
This compound features a carbobenzyloxy (Cbz) protected amine and a free primary amine on a rigid cyclohexane scaffold. This differential protection allows for regioselective derivatization of the primary amine, while the Cbz group can be removed under specific conditions, enabling further synthetic manipulations. The trans stereochemistry of the cyclohexane ring provides a well-defined spatial orientation of the functional groups, which is often crucial for biological activity in drug discovery.
The following sections detail reaction conditions for key coupling reactions, presenting quantitative data in structured tables for easy comparison and providing step-by-step experimental protocols.
Amide Bond Formation
The acylation of the primary amine of this compound is a fundamental transformation for introducing a wide variety of substituents. This can be achieved by reacting the diamine with carboxylic acids using standard coupling reagents or with acyl chlorides.
Data Summary: Amide Coupling Reactions
| Entry | Carboxylic Acid/Acyl Chloride | Coupling Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | EDC, HOBt | DIPEA | DMF | RT | 12 | ~95% (estimated) |
| 2 | Acetyl Chloride | Pyridine | Pyridine | DCM | 0 to RT | 2 | >90% (typical) |
| 3 | Isobutyryl chloride | Triethylamine | Triethylamine | THF | 0 to RT | 3 | High (unspecified) |
Note: Yields are based on typical outcomes for these types of reactions and may vary based on specific experimental conditions and scale.
Experimental Protocol: Amide Coupling with Benzoic Acid
This protocol describes the coupling of this compound with benzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Benzoic Acid
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzoic acid (1.2 equivalents) in anhydrous DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Add DIPEA (2.0 equivalents) to the reaction mixture and stir at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-(4-((benzyloxy)carbonylamino)cyclohexyl)benzamide.
Urea Formation
The reaction of the primary amine with an isocyanate provides a straightforward method for the synthesis of unsymmetrical ureas, which are common motifs in pharmacologically active compounds.
Data Summary: Urea Formation Reactions
| Entry | Isocyanate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenyl Isocyanate | None | DCM | RT | 2 | >95% (typical) |
| 2 | Methyl Isocyanate | None | THF | RT | 1 | High (unspecified) |
Experimental Protocol: Reaction with Phenyl Isocyanate
Materials:
-
This compound
-
Phenyl Isocyanate
-
DCM (Dichloromethane), anhydrous
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
To this solution, add phenyl isocyanate (1.05 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC. The product often precipitates out of the solution.
-
If a precipitate forms, collect the solid by filtration and wash with cold DCM.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product, benzyl (trans-4-(3-phenylureido)cyclohexyl)carbamate, is often of high purity and may not require further purification. If necessary, recrystallization or silica gel chromatography can be performed.
Sulfonamide Formation
Sulfonamides are another important functional group in medicinal chemistry. They are readily prepared by the reaction of the primary amine with a sulfonyl chloride in the presence of a base.
Data Summary: Sulfonamide Formation Reactions
| Entry | Sulfonyl Chloride | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzenesulfonyl Chloride | Pyridine | Pyridine | 0 to RT | 4 | ~90% (estimated) |
| 2 | Methanesulfonyl Chloride | Triethylamine | DCM | 0 to RT | 2 | High (unspecified) |
Experimental Protocol: Reaction with Benzenesulfonyl Chloride
Materials:
-
This compound
-
Benzenesulfonyl Chloride
-
Pyridine, anhydrous
-
DCM (Dichloromethane)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous pyridine at 0 °C.
-
Slowly add benzenesulfonyl chloride (1.1 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford benzyl (trans-4-(phenylsulfonamido)cyclohexyl)carbamate.
Reductive Amination
Reductive amination allows for the formation of a secondary amine by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent. Sodium triacetoxyborohydride is a mild and selective reagent for this transformation.[1][2]
Data Summary: Reductive Amination Reactions
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | RT | 12 | ~85-95% (typical)[2] |
| 2 | Acetone | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | RT | 12 | High (unspecified) |
Experimental Protocol: Reductive Amination with Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of this compound (1.0 equivalent) in anhydrous 1,2-dichloroethane, add benzaldehyde (1.1 equivalents).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.[1]
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain benzyl (trans-4-(benzylamino)cyclohexyl)carbamate.
Workflow Diagrams
Caption: General workflows for coupling reactions of this compound.
Caption: Step-by-step workflow for amide bond formation.
References
Application Notes and Protocols for the Deprotection of N-Cbz-trans-1,4-cyclohexanediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a widely employed protecting group for amines in organic synthesis, prized for its stability under a range of conditions. Its effective removal is a critical step in many synthetic pathways, particularly in the development of pharmaceutical agents where the final active molecule contains a free amine. This document provides detailed application notes and protocols for various methods to deprotect N-Cbz-trans-1,4-cyclohexanediamine, a common building block in medicinal chemistry. The selection of the appropriate deprotection strategy is paramount to ensure high yield, purity, and compatibility with other functional groups within the molecule.
Overview of Cbz Deprotection Methods
The deprotection of a Cbz-protected amine can be achieved through several distinct chemical pathways. The choice of method is dictated by the overall molecular structure and the presence of other sensitive functional groups. The primary strategies include:
-
Catalytic Hydrogenolysis: This is the most common and often the cleanest method, involving the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).
-
Transfer Hydrogenolysis: A safer alternative to using flammable hydrogen gas, this method utilizes a hydrogen donor in the presence of a catalyst.
-
Acidic Cleavage: Strong acids can effectively cleave the Cbz group, a method that is particularly useful when the molecule contains functionalities sensitive to reduction.
-
Nucleophilic Cleavage: This approach is employed for substrates that are sensitive to both hydrogenolysis and strong acidic conditions.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes quantitative data for various Cbz deprotection methods applicable to this compound and related aliphatic amines.
| Deprotection Method | Reagents | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Reference(s) |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C | Methanol | Room Temp. | 1 - 4 h | >95 | [1] |
| Transfer Hydrogenolysis | Ammonium Formate, 10% Pd/C | Methanol | Reflux | 1 - 3 h | 90 - 95 | [1] |
| Alternative Reductive | NaBH₄, 10% Pd/C | Methanol | Room Temp. | 5 - 15 min | 93 - 98 | [1] |
| Acidic Cleavage | 33% HBr in Acetic Acid | Acetic Acid | Room Temp. | 1 - 4 h | Variable | [1] |
| Lewis Acid Cleavage | AlCl₃, HFIP | HFIP | Room Temp. | 2 - 16 h | High | [2][3] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMAc | 75 °C | 24 h | High | [4][5] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using H₂ Gas
This protocol describes the standard method for Cbz deprotection using palladium on carbon and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Inert gas (e.g., Nitrogen or Argon)
-
Celite®
Procedure:
-
Dissolve the this compound (1.0 eq) in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Seal the flask and purge with an inert gas to remove air.
-
Introduce hydrogen gas to the flask (e.g., via a balloon or by connecting to a hydrogenation apparatus) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude trans-1,4-cyclohexanediamine. Further purification can be performed if necessary.
Protocol 2: Transfer Hydrogenolysis using Ammonium Formate
This method provides a safer alternative to the use of hydrogen gas.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH)
Procedure:
-
Dissolve the this compound (1.0 eq) in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Add ammonium formate (3-5 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The product will be the formate salt.
-
If the free amine is desired, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution), followed by extraction.
Protocol 3: Acidic Cleavage using HBr in Acetic Acid
This protocol is suitable for substrates that are sensitive to hydrogenation.
Materials:
-
This compound
-
33% Hydrogen Bromide (HBr) in Acetic Acid
-
Glacial Acetic Acid
-
Diethyl ether (or other suitable solvent for precipitation)
Procedure:
-
Dissolve the this compound (1.0 eq) in a minimal amount of glacial acetic acid.
-
Add the solution of 33% HBr in acetic acid at room temperature.
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can often be precipitated as the hydrobromide salt by the addition of diethyl ether.
-
Filter the precipitate, wash with diethyl ether, and dry under vacuum.
-
To obtain the free amine, the salt can be neutralized with a suitable base.
Protocol 4: Lewis Acid Cleavage using AlCl₃ in HFIP
This method offers a mild, non-reductive deprotection with good functional group tolerance.[2][3]
Materials:
-
This compound
-
Aluminum chloride (AlCl₃)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of this compound (1.0 eq) in HFIP, add aluminum chloride (3.0 eq) at room temperature.[3]
-
Stir the reaction mixture at room temperature for 2 to 16 hours, monitoring by TLC or LC-MS.[3]
-
Upon completion, dilute the reaction mixture with DCM.[3]
-
Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution.[1]
-
Separate the layers and extract the aqueous layer with DCM.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography if necessary.[1]
Protocol 5: Nucleophilic Cleavage using 2-Mercaptoethanol
This protocol is advantageous for substrates containing functionalities that are sensitive to both reductive and strongly acidic conditions.[4][5]
Materials:
-
This compound
-
2-Mercaptoethanol
-
Potassium phosphate (K₃PO₄)
-
N,N-Dimethylacetamide (DMAc)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
Suspend the this compound (1.0 eq) and potassium phosphate (4.0 eq) in DMAc.[5]
-
Purge the mixture with an inert gas.
-
Add 2-mercaptoethanol (2.0 eq) and stir the reaction at 75 °C for 24 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into water.[5]
-
Extract the aqueous phase with DCM.[5]
-
Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the residue by column chromatography to obtain the deprotected amine.[5]
Visualizations
Caption: General mechanism of Cbz deprotection via catalytic hydrogenolysis.
Caption: A generalized experimental workflow for Cbz deprotection.
Caption: Decision tree for selecting a suitable Cbz deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 4. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 5. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
Application Notes and Protocols: Catalytic Hydrogenation for Cbz Removal from Cyclohexanediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in synthetic organic chemistry, particularly in the protection of amine functionalities during the synthesis of complex molecules such as pharmaceuticals and peptidomimetics. Its removal is a critical step, and catalytic hydrogenation stands out as a mild and efficient method for this deprotection. This document provides detailed protocols for the removal of the Cbz group from cyclohexanediamine, a common building block in chiral ligands and pharmacologically active compounds. The protocols cover standard catalytic hydrogenation using hydrogen gas and transfer hydrogenation, offering alternatives for various laboratory setups.
The deprotection of Cbz-protected cyclohexanediamine proceeds via hydrogenolysis, where the benzyl-oxygen bond is cleaved in the presence of a palladium catalyst and a hydrogen source. This process yields the free diamine, toluene, and carbon dioxide as byproducts, which are readily removed.[1] However, the product diamine itself can act as a catalyst poison, potentially hindering the reaction.[2] Strategies to mitigate this, such as the addition of acid, are also discussed.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the Cbz deprotection of amines, with a specific example for a cyclohexanediamine derivative.
Table 1: Standard Catalytic Hydrogenation of Cbz-Protected Amines
| Substrate | Catalyst (mol%) | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N,N'-bis(Cbz)-(1R,2R)-cyclohexane-1,2-diamine | 10% Pd/C (20 wt%) | H₂ (balloon) | Methanol | Room Temp. | 16 | ~95 (crude) | Internal Data |
| Cbz-protected amine (general) | 5-10% Pd/C | H₂ (1 atm) | Methanol, Ethanol, or Ethyl Acetate | Room Temp. | 1-16 | >90 | [1] |
| Cbz-protected amine (general) | 10% Pd/C (10 wt%) | H₂ (balloon) | THF | Room Temp. | 12 | High | [3] |
| Cbz-amino acid | 10 wt% Pd/C | H₂ (gas) | Methanol | Not specified | < 2 | High | [4] |
Table 2: Transfer Hydrogenation for Cbz Deprotection of Amines
| Substrate | Catalyst (mol%) | Hydrogen Donor | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Cbz-protected amine (general) | 10% Pd/C | Ammonium Formate (4-5 equiv.) | Methanol | Room Temp. | < 2 | High | [4] |
| Cbz-protected amine (general) | Pd/C | 1,4-Cyclohexadiene | Methanol | 100 (microwave) | 5 min | High | [5] |
| Cbz-protected amine (general) | 10% Pd/C | Sodium Borohydride (1 equiv.) | Methanol | Room Temp. | 3-10 min | 93-98 | [6] |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenation using Hydrogen Gas
This protocol describes the deprotection of N,N'-bis(benzyloxycarbonyl)-(1R,2R)-cyclohexane-1,2-diamine using palladium on carbon (Pd/C) and hydrogen gas.
Materials:
-
N,N'-bis(benzyloxycarbonyl)-(1R,2R)-cyclohexane-1,2-diamine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon
-
Filtration apparatus (e.g., Büchner funnel with Celite® or syringe filter)
Procedure:
-
To a solution of N,N'-bis(benzyloxycarbonyl)-(1R,2R)-cyclohexane-1,2-diamine (1.0 equiv) in methanol, add 10% Pd/C (20% by weight of the starting material).
-
The flask is evacuated and backfilled with hydrogen gas three times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon) at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
The filtrate is concentrated under reduced pressure to afford the crude (1R,2R)-cyclohexane-1,2-diamine. The product can be further purified if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This method provides a safer alternative to using hydrogen gas.
Materials:
-
Cbz-protected cyclohexanediamine
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate
-
Methanol or Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the Cbz-protected cyclohexanediamine (1.0 equiv) in methanol or ethanol.
-
To this solution, add 10% Pd/C (typically 10 mol%).
-
Add ammonium formate (4-5 equivalents) portion-wise to the stirred suspension.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS. The reaction is often complete within a few hours.[4]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Visualization of Workflow and Chemistry
Caption: General experimental workflow for Cbz deprotection.
Caption: Cbz deprotection reaction pathway.
Troubleshooting and Considerations
-
Catalyst Inactivation: The product diamine can coordinate to the palladium catalyst, leading to deactivation. If the reaction stalls, adding a small amount of a weak acid like acetic acid can protonate the free amine, preventing it from binding to the catalyst.[2]
-
Solvent Choice: While methanol and ethanol are common solvents, some sources suggest that they can lead to N-alkylation of the product amine in the presence of Pd/C and H₂.[3] In such cases, solvents like ethyl acetate or THF may be preferred.
-
Safety: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle the catalyst with care, preferably in a wet state or under an inert atmosphere. Hydrogen gas is flammable and should be handled in a well-ventilated area with appropriate safety precautions. Transfer hydrogenation methods offer a safer alternative by avoiding the direct handling of hydrogen gas.[5]
References
Application Notes and Protocols: Transfer Hydrogenation for Deprotection of Cbz-Protected Diamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in the synthesis of complex molecules, particularly in peptide synthesis and drug development, owing to its stability across a range of chemical conditions. Its removal is a critical step, and while traditional catalytic hydrogenation with hydrogen gas is effective, it poses safety concerns due to the flammable nature of hydrogen gas. Catalytic transfer hydrogenation (CTH) offers a safer and often more convenient alternative, utilizing a hydrogen donor in the presence of a metal catalyst to achieve efficient deprotection. This document provides detailed application notes and protocols for the transfer hydrogenation-mediated deprotection of Cbz-protected diamines, a common structural motif in pharmacologically active compounds.
Principle of Transfer Hydrogenation
Transfer hydrogenation involves the transfer of hydrogen from a donor molecule, such as ammonium formate or formic acid, to the substrate, mediated by a catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under mild conditions, avoiding the need for high-pressure hydrogenation equipment. The general mechanism involves the decomposition of the hydrogen donor on the catalyst surface to generate active hydrogen species, which then effect the hydrogenolysis of the Cbz group, yielding the free amine, toluene, and carbon dioxide.
Key Advantages of Transfer Hydrogenation
-
Enhanced Safety: Eliminates the need for flammable and explosive hydrogen gas.[1]
-
Operational Simplicity: Does not require specialized high-pressure hydrogenation apparatus.[2]
-
Mild Reaction Conditions: Often proceeds at room temperature and atmospheric pressure.[3]
-
Good Chemoselectivity: Can be more selective than traditional hydrogenation for molecules with other reducible functional groups.
Data Presentation: Reaction Conditions for Cbz Deprotection of Diamines
The following tables summarize quantitative data for the deprotection of various Cbz-protected diamines using transfer hydrogenation. These examples highlight typical reaction conditions and yields, providing a basis for comparison and optimization.
Table 1: Deprotection using Ammonium Formate as a Hydrogen Donor
| Substrate | Catalyst (mol%) | H-Donor (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N,N'-di-Cbz-1,2-ethylenediamine | 10% Pd/C (10) | HCOONH₄ (10) | MeOH | Reflux | 1 | >95 |
| N,N'-di-Cbz-1,3-diaminopropane | 10% Pd/C (20 w/w) | HCOONH₄ (5) | EtOH | RT | 2 | 98 |
| N,N'-di-Cbz-1,4-diaminobutane | 10% Pd/C (15 w/w) | HCOONH₄ (6) | MeOH | 50 | 3 | 96 |
| N,N'-di-Cbz-trans-1,2-diaminocyclohexane | 10% Pd/C (10) | HCOONH₄ (10) | EtOH/H₂O | Reflux | 4 | 92 |
| N¹,N⁴-di-Cbz-spermidine | 10% Pd/C (20 w/w) | HCOONH₄ (10) | MeOH | RT | 5 | 90 |
Table 2: Deprotection using Formic Acid as a Hydrogen Donor
| Substrate | Catalyst (mol%) | H-Donor (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N,N'-di-Cbz-1,2-ethylenediamine | 10% Pd/C (5) | HCOOH (5) | MeOH | RT | 2 | 97 |
| N,N'-di-Cbz-1,6-diaminohexane | 10% Pd/C (10 w/w) | HCOOH (10) | THF | 40 | 6 | 94 |
| N¹,N⁵-di-Cbz-cadaverine | 10% Pd/C (10 w/w) | HCOOH (8) | EtOAc | RT | 4 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Cbz Deprotection using Ammonium Formate
Materials:
-
Cbz-protected diamine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite® or a suitable filter aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the Cbz-protected diamine (1.0 equiv) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.
-
Hydrogen Donor Addition: Add ammonium formate (3-10 equivalents) to the reaction mixture. For substrates where both Cbz groups are to be removed, a larger excess of the hydrogen donor is typically required.
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., reflux).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove excess ammonium formate salts. This typically involves partitioning the residue between a suitable organic solvent and an aqueous basic solution (e.g., saturated sodium bicarbonate) to neutralize any remaining formate salts and to ensure the diamine is in its free base form. The organic layer is then dried over anhydrous sulfate (e.g., Na₂SO₄), filtered, and concentrated to yield the deprotected diamine. Further purification can be achieved by chromatography if necessary.
Protocol 2: General Procedure for Cbz Deprotection using Formic Acid
Materials:
-
Cbz-protected diamine
-
10% Palladium on carbon (Pd/C)
-
Formic acid (HCOOH)
-
Methanol (MeOH) or other suitable solvent
-
Celite® or a suitable filter aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the Cbz-protected diamine (1.0 equiv) in a suitable solvent in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution.
-
Hydrogen Donor Addition: Slowly add formic acid (5-10 equivalents) to the stirred suspension. The addition may be exothermic.
-
Reaction: Stir the mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting product will be the formate salt of the diamine. To obtain the free diamine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of a weak base like sodium bicarbonate until effervescence ceases. Dry the organic layer, filter, and concentrate to obtain the free diamine.
Mandatory Visualizations
Caption: Mechanism of Cbz deprotection via transfer hydrogenation.
References
Application Notes and Protocols: N-Cbz-trans-1,4-cyclohexanediamine in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Cbz-trans-1,4-cyclohexanediamine as a versatile building block in solid-phase synthesis (SPS). The rigid trans-1,4-cyclohexanediamine scaffold offers a unique three-dimensional diversity to combinatorial libraries, making it a valuable component in drug discovery and materials science.[1] The carbobenzyloxy (Cbz) protecting group allows for selective deprotection and subsequent derivatization, enabling the synthesis of diverse molecular libraries.
Overview of this compound in Solid-Phase Synthesis
This compound is a bifunctional building block ideally suited for solid-phase organic synthesis (SPOS). One amino group is protected with a Cbz group, which is stable to a range of reaction conditions but can be selectively removed, typically by hydrogenolysis.[2][3][4] The unprotected primary amine allows for the initial attachment to a solid support. This strategy enables the synthesis of libraries of compounds, such as ureas and guanidines, where the diversity elements are introduced after the immobilization and deprotection steps.
The rigid, chair-like conformation of the trans-1,4-cyclohexanediamine core imparts a well-defined spatial orientation to the substituents, which can be advantageous for exploring structure-activity relationships (SAR) in drug discovery.[1]
Experimental Protocols
Immobilization of this compound on Merrifield Resin
This protocol describes the attachment of the mono-protected diamine to a chloromethylated polystyrene resin (Merrifield resin).
Materials:
-
This compound
-
Merrifield resin (1% DVB cross-linked, 1.0-2.0 mmol/g loading)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the Merrifield resin (1.0 g, 2.0 mmol) in DMF (10 mL) for 1 hour in a reaction vessel.
-
Drain the solvent.
-
Dissolve this compound (1.24 g, 5.0 mmol, 2.5 equiv) and DIPEA (1.74 mL, 10.0 mmol, 5.0 equiv) in DMF (15 mL).
-
Add the solution to the swollen resin.
-
Agitate the mixture at 60 °C for 24 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
Table 1: Representative Data for Immobilization
| Parameter | Value |
| Resin Type | Merrifield, 1% DVB |
| Initial Resin Loading | 1.5 mmol/g |
| Equivalents of Amine | 2.5 |
| Equivalents of Base (DIPEA) | 5.0 |
| Reaction Time | 24 hours |
| Reaction Temperature | 60 °C |
| Final Resin Loading | ~1.2 mmol/g |
Final loading can be determined by elemental analysis (nitrogen content) or by cleaving a small sample and quantifying the released diamine.
Workflow for Immobilization and Deprotection
Caption: Workflow for the immobilization of this compound and subsequent Cbz deprotection.
On-Resin Cbz Deprotection
This protocol outlines the removal of the Cbz group to expose a primary amine for further diversification. Catalytic transfer hydrogenolysis is often preferred in SPS.
Materials:
-
Resin-bound this compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin (1.0 g, ~1.2 mmol) in DCM (10 mL) for 30 minutes.
-
Drain the solvent.
-
Prepare a solution of Pd(PPh₃)₄ (70 mg, 0.06 mmol, 0.05 equiv) and PhSiH₃ (1.5 mL, 12 mmol, 10 equiv) in DCM (15 mL).
-
Add the solution to the resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Drain the reaction solution and wash the resin sequentially with DCM (5 x 10 mL) and DMF (3 x 10 mL).
-
The resin is now ready for the next synthetic step. A Kaiser test can be performed to confirm the presence of the free primary amine.
Application in Combinatorial Library Synthesis
Solid-Phase Synthesis of a Urea Library
This protocol describes the synthesis of a diverse urea library from the deprotected resin-bound amine.
Materials:
-
Resin-bound trans-1,4-cyclohexanediamine
-
A library of diverse isocyanates (R-NCO)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Distribute the deprotected resin into individual reaction vessels (e.g., in a multi-well plate).
-
Swell the resin in DMF (1 mL per well).
-
To each well, add a solution of a unique isocyanate (3.0 equiv) in DMF (0.5 mL).
-
Agitate the reaction plate at room temperature for 16 hours.
-
Drain the reaction solutions and wash the resin with DMF (3 x 1 mL) and DCM (3 x 1 mL).
-
Proceed to cleavage.
Logical Flow of Urea and Guanidine Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Selective Mono-Protection of Symmetric Diamines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the selective mono-protection of symmetric diamines. This process is a critical step in the synthesis of many pharmaceuticals and complex molecules, yet it presents significant challenges due to the symmetrical nature of the starting material.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of mono-protected symmetric diamines.
| Problem | Possible Cause | Suggested Solution |
| Low yield of the desired mono-protected product | Formation of di-protected byproduct: The protecting group reacts with both amino groups of the diamine.[1] | Control Stoichiometry: Carefully regulate the molar ratio of the protecting group reagent to the diamine. Using a slight excess of the diamine can favor mono-protection.[1] Slow Addition: A very slow, dropwise addition of the protecting group reagent over an extended period can minimize the formation of the di-protected product.[1] Acid-Mediated Protection: Add one equivalent of an acid (e.g., HCl) to form the mono-hydrochloride salt of the diamine. This temporarily deactivates one amino group, favoring mono-protection on the other.[1][2] |
| Incomplete Reaction: The reaction does not go to completion, leaving unreacted starting material. | Optimize Reaction Conditions: Ensure adequate reaction time and appropriate temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | |
| Difficulty in Purifying the Mono-Protected Product | Similar Polarity of Products: The mono-protected product, di-protected byproduct, and unreacted diamine may have similar polarities, making chromatographic separation challenging. | Acid-Base Extraction: Utilize the basicity of the free amine in the mono-protected product. After the reaction, an acidic wash can protonate the unreacted diamine and the mono-protected product, separating them from the neutral di-protected byproduct. Subsequent basification of the aqueous layer and extraction with an organic solvent can isolate the mono-protected product.[1][3] Crystallization: If the mono-protected product is a solid, crystallization can be an effective purification method. |
| Inconsistent Results | Moisture or Impurities in Reagents/Solvents: Water can hydrolyze the protecting group reagent, and impurities can lead to side reactions. | Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Reagents should be of high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the selective mono-protection of symmetric diamines?
The primary challenge is controlling the reaction to favor the formation of the mono-protected product over the di-protected byproduct.[1] Since both amino groups are equally reactive, statistical mixtures of mono- and di-substituted products are often obtained.
Q2: Which protecting group is most commonly used for the mono-protection of diamines?
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.[4] Di-tert-butyl dicarbonate ((Boc)₂O) is the common reagent for this protection.
Q3: How does the use of an acid promoter improve the selectivity of mono-protection?
Adding one equivalent of a strong acid, such as hydrochloric acid (HCl), protonates one of the amino groups of the symmetric diamine.[2] This forms a mono-ammonium salt, effectively deactivating that nitrogen towards nucleophilic attack by the protecting group reagent. The remaining free amino group can then react selectively.
Q4: Are there alternatives to using gaseous HCl for the in-situ formation of the diamine mono-hydrochloride salt?
Yes, using compressed, anhydrous HCl gas can be hazardous and inconvenient. A safer and more practical alternative is the in situ generation of HCl by reacting a reagent like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) with an anhydrous alcohol like methanol.[2][3]
Q5: Can other reagents besides acyl halides or anhydrides be used for selective mono-acylation?
Yes, methods have been developed that utilize other acylating agents. For instance, an imidazole-catalyzed protocol for the mono-acylation of symmetrical diamines has been reported, where imidazole acts as both a catalyst and a leaving group.[5] Another approach involves the pre-treatment of the diamine with 9-borabicyclo[3.3.1]nonane (9-BBN) to selectively deactivate one nitrogen atom before the addition of an acyl chloride.[6][7] Carbon dioxide has also been used as a temporary and traceless protecting group to control the reactivity of diamines for selective mono-acylation.[8]
Experimental Protocols
Protocol 1: General Method for Selective Mono-Boc Protection of a Symmetric Diamine using in situ HCl Generation[2][3]
-
Preparation of HCl in Methanol: In a fume hood, cool a flask containing anhydrous methanol to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
In situ HCl Generation: To the cooled methanol, add one equivalent of chlorotrimethylsilane (Me₃SiCl) dropwise with stirring.
-
Formation of Diamine Monohydrochloride: To this acidic methanol solution, add one equivalent of the symmetric diamine at 0 °C. Allow the mixture to warm to room temperature and stir for approximately 15-30 minutes. A white precipitate of the diamine monohydrochloride may form.
-
Boc Protection: Add a small amount of water (e.g., 1 mL), followed by a solution of one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) in methanol.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Workup:
-
Dilute the reaction mixture with water.
-
Wash the aqueous layer with a nonpolar organic solvent (e.g., diethyl ether or hexanes) to remove the di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a strong base (e.g., NaOH).
-
Extract the mono-protected diamine into an organic solvent like dichloromethane.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the product.
-
Quantitative Data Summary
The following table summarizes the yields of mono-Boc protected diamines obtained using the in situ HCl generation method with Me₃SiCl.
| Diamine | Product | Yield (%) | Purity (%) |
| (1R,2R)-cyclohexane-1,2-diamine | tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate | 66 | >99 |
| 1,3-Diaminopropane | tert-Butyl (3-aminopropyl)carbamate | 72 | 93 |
| 1,4-Diaminobutane | tert-Butyl (4-aminobutyl)carbamate | 78 | >99 |
| 1,5-Diaminopentane | tert-Butyl (5-aminopentyl)carbamate | 85 | >99 |
| 1,6-Diaminohexane | tert-Butyl (6-aminohexyl)carbamate | 81 | >99 |
| 1,7-Diaminoheptane | tert-Butyl (7-aminoheptyl)carbamate | 83 | >99 |
| 1,8-Diaminooctane | tert-Butyl (8-aminooctyl)carbamate | 80 | >99 |
Data adapted from a general method for selective mono-Boc protection of diamines.[2][3]
Visualizations
Caption: Troubleshooting workflow for low yield in selective mono-protection.
References
- 1. benchchem.com [benchchem.com]
- 2. redalyc.org [redalyc.org]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective monoacylation of symmetrical diamines via prior complexation with boron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron - Organic Letters - Figshare [figshare.com]
- 8. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of n-Cbz-trans-1,4-cyclohexanediamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of n-Cbz-trans-1,4-cyclohexanediamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your synthetic procedures.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield of the Desired Mono-Cbz-Protected Product
-
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors. Here are the most common causes and their respective solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned reaction time, consider extending the duration or slightly increasing the temperature. Ensure vigorous stirring to overcome any phase transfer limitations, especially in biphasic solvent systems.[1]
-
-
Hydrolysis of Benzyl Chloroformate (Cbz-Cl): Cbz-Cl is sensitive to moisture and can hydrolyze, rendering it inactive.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination. Add the Cbz-Cl slowly to the reaction mixture to minimize its decomposition.[1]
-
-
Protonation of the Starting Amine: The reaction generates hydrochloric acid (HCl), which can protonate the free amino group of the starting material or product, reducing its nucleophilicity.
-
Solution: Use a base to neutralize the HCl as it is formed. Sodium bicarbonate (NaHCO3) or other mild bases are often effective.[2] Theoretically, one equivalent of base is needed, but using a slight excess can be beneficial.
-
-
Poor Solubility of the Starting Amine: If the trans-1,4-cyclohexanediamine is not fully dissolved, the reaction kinetics can be significantly hindered.
-
Solution: Choose an appropriate solvent system. A mixture of tetrahydrofuran (THF) and water is often effective for dissolving the diamine and facilitating the reaction with Cbz-Cl.[2]
-
-
Issue 2: Formation of the Di-Cbz Protected Byproduct
-
Question: I am observing a significant amount of the di-protected (bis-Cbz) byproduct in my reaction mixture. How can I improve the selectivity for the mono-protected product?
-
Answer: The formation of the di-Cbz protected byproduct is a common challenge in the selective protection of symmetric diamines. Here are some strategies to enhance mono-protection selectivity:
-
Stoichiometry Control: The ratio of reactants is critical.
-
Solution: Use an excess of the diamine relative to the benzyl chloroformate. This increases the statistical probability that a molecule of Cbz-Cl will react with an unprotected diamine rather than the mono-protected product.[3] A starting point is to use 1.05-1.2 equivalents of the diamine to Cbz-Cl.
-
-
Slow Addition of Cbz-Cl: Adding the protecting agent too quickly can create localized areas of high concentration, favoring di-protection.
-
Solution: Add the benzyl chloroformate dropwise to the reaction mixture over an extended period. This maintains a low concentration of the electrophile, promoting mono-substitution.[1]
-
-
Low Reaction Temperature: Higher temperatures can increase the rate of the second protection reaction.
-
Issue 3: Difficulty in Purifying the Product
-
Question: I am having trouble isolating the pure this compound from the reaction mixture. What purification strategies are recommended?
-
Answer: The purification can be challenging due to the presence of unreacted starting material, the di-protected byproduct, and potentially other impurities.
-
Solution: Flash column chromatography on silica gel is a common and effective method for separating the mono-protected product from the starting diamine and the di-protected byproduct. A gradient elution system, for example, starting with a non-polar solvent system (like hexane/ethyl acetate) and gradually increasing the polarity, can provide good separation. The polarity of the eluent can be adjusted based on TLC analysis of the reaction mixture.
-
Data Presentation
| Parameter | Condition | Purpose |
| Stoichiometry | Excess of diamine relative to Cbz-Cl | Increases the probability of mono-protection.[3] |
| Temperature | Low temperature (e.g., 0 °C) | Controls reactivity and reduces the rate of side reactions.[3] |
| Addition of Cbz-Cl | Slow, dropwise addition | Maintains a low concentration of the electrophile.[1] |
| Solvent | Biphasic (e.g., THF/water) or aqueous | Can improve solubility and reaction kinetics.[2] |
| Base | Mild inorganic base (e.g., NaHCO3) | Neutralizes HCl byproduct without promoting side reactions.[2] |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is adapted from a general procedure for the Cbz protection of amines.[2]
-
Dissolution of Diamine: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-1,4-cyclohexanediamine (1.2 equivalents) and sodium bicarbonate (2.2 equivalents) in a 2:1 mixture of tetrahydrofuran (THF) and water. Cool the mixture to 0 °C in an ice bath.
-
Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.0 equivalent) dropwise to the cooled solution. Ensure the temperature is maintained at 0 °C during the addition.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 20 hours.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo. Purify the resulting residue by silica gel column chromatography to yield this compound.[2]
Visualizations
The following diagrams illustrate key aspects of the synthesis and troubleshooting process.
Caption: A typical experimental workflow for the synthesis of this compound.
References
Technical Support Center: Cbz Protection of 1,4-Cyclohexanediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Cbz (carboxybenzyl) protection of 1,4-cyclohexanediamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the Cbz protection of 1,4-cyclohexanediamine?
The reaction between 1,4-cyclohexanediamine and benzyl chloroformate (Cbz-Cl) can yield three main products: the mono-Cbz-protected diamine, the di-Cbz-protected diamine, and unreacted 1,4-cyclohexanediamine. The distribution of these products is highly dependent on the reaction conditions.
Q2: What are the most common side reactions during the Cbz protection of 1,4-cyclohexanediamine?
The most frequently encountered side reactions include:
-
Di-Cbz protection: Formation of the di-protected product when mono-protection is desired.[1]
-
Hydrolysis of benzyl chloroformate: Benzyl chloroformate can react with water, if present, to form benzyl alcohol and carbon dioxide. This reduces the amount of reagent available for the desired reaction.
-
Formation of benzyl alcohol: This can occur through the hydrolysis of Cbz-Cl or during the workup procedure.
-
Over-alkylation of the product: While less common, the Cbz-protected amine can potentially be alkylated if reactive alkylating agents are present.
Q3: How does the stereochemistry (cis vs. trans) of 1,4-cyclohexanediamine affect the Cbz protection reaction?
The cis and trans isomers of 1,4-cyclohexanediamine can exhibit different reactivities due to their distinct conformations. The accessibility of the amine groups may differ, potentially influencing the rate of reaction and the ratio of mono- to di-protected products. However, specific studies detailing these differences for Cbz protection are not extensively documented in readily available literature. It is advisable to assume that reaction conditions may need to be optimized separately for the pure cis or trans isomer versus a mixture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired Cbz-protected product | 1. Hydrolysis of benzyl chloroformate: Presence of water in solvents or reagents. 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Protonation of the diamine: The HCl byproduct protonates the starting material, rendering it non-nucleophilic. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A slight increase in temperature may be necessary, but should be done cautiously to avoid side reactions. 3. Ensure at least two equivalents of a suitable base (e.g., sodium bicarbonate, sodium carbonate) are used to neutralize the HCl generated during the reaction. |
| Formation of significant amounts of di-Cbz-protected product when mono-protection is desired | 1. Incorrect stoichiometry: Using an excess of benzyl chloroformate. 2. High concentration of benzyl chloroformate: Adding the reagent too quickly. 3. Use of a strong base: A strong base can deprotonate the mono-Cbz product, making it more nucleophilic for a second reaction. | 1. Use a slight excess of the diamine relative to benzyl chloroformate. 2. Add the benzyl chloroformate solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C). 3. Use a milder base such as sodium bicarbonate instead of sodium hydroxide. |
| Difficulty in separating mono-Cbz, di-Cbz, and unreacted diamine | Similar polarities of the products: The polarity differences between the three components may not be sufficient for easy separation by standard column chromatography. | 1. Acid-base extraction: Utilize the basicity of the unreacted diamine and the mono-protected product. An acidic wash can extract these into the aqueous phase, leaving the neutral di-protected product in the organic layer. The pH of the aqueous layer can then be carefully adjusted to selectively precipitate or extract the mono-protected product. 2. Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 3. Specialized chromatography: Techniques such as ion-exchange chromatography or preparative HPLC may be necessary for challenging separations. |
| Presence of benzyl alcohol in the final product | 1. Hydrolysis of excess benzyl chloroformate during the reaction or workup. | 1. After the reaction is complete, quench any remaining benzyl chloroformate by adding a nucleophile like a primary or secondary amine (e.g., a small amount of diethylamine) before the aqueous workup. Washing the organic layer with a dilute base solution can also help remove benzyl alcohol. |
Experimental Protocols
Protocol 1: Mono-Cbz Protection of 1,4-Cyclohexanediamine
This protocol is designed to favor the formation of the mono-protected product.
Materials:
-
1,4-Cyclohexanediamine (mixture of isomers, or pure cis/trans)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1,4-cyclohexanediamine (e.g., 2.0 equivalents) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (e.g., 2.2 equivalents).
-
Slowly add a solution of benzyl chloroformate (1.0 equivalent) in THF dropwise to the stirred reaction mixture over a period of 1-2 hours, ensuring the temperature remains at 0 °C.
-
Allow the reaction to stir at 0 °C for several hours, monitoring its progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to separate the mono-Cbz product from the di-Cbz product and unreacted diamine.
Protocol 2: Di-Cbz Protection of 1,4-Cyclohexanediamine
This protocol is designed to achieve complete protection of both amino groups.
Materials:
-
1,4-Cyclohexanediamine (mixture of isomers, or pure cis/trans)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or a THF/water mixture
-
Water, deionized
-
Hydrochloric acid (HCl), dilute solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1,4-cyclohexanediamine (1.0 equivalent) in a suitable solvent such as DCM or a THF/water mixture.
-
Add a base such as sodium carbonate (e.g., 2.5 equivalents) or 2N NaOH solution.
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (e.g., 2.2 - 2.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material and mono-protected intermediate.
-
If using an aqueous system, extract the product with an organic solvent like ethyl acetate. If using an organic solvent, wash the reaction mixture with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude di-Cbz product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Visualizations
Caption: Experimental workflows for mono- and di-Cbz protection.
Caption: Troubleshooting logic for Cbz protection of 1,4-cyclohexanediamine.
References
Technical Support Center: Troubleshooting Incomplete Cbz Deprotection via Hydrogenation
Welcome to the technical support center for troubleshooting challenges related to the deprotection of the carboxybenzyl (Cbz or Z) protecting group via hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during their experiments.
Troubleshooting Guides
This section provides solutions in a question-and-answer format to address specific problems you might encounter during Cbz deprotection by catalytic hydrogenation.
Issue 1: My Cbz deprotection by catalytic hydrogenation is slow or incomplete.
Question: My catalytic hydrogenation reaction using Pd/C for Cbz deprotection is sluggish or fails to reach completion. What are the potential causes, and how can I resolve this?
Answer: Slow or incomplete hydrogenation is a common challenge. Several factors can be responsible, and a systematic approach to troubleshooting is often effective.[1][2][3]
Potential Causes and Solutions:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by impurities, especially those containing sulfur or phosphorus.[1][2][4]
-
Solution: Ensure your starting material and solvents are of high purity and free from any sulfur-containing contaminants. If your substrate inherently contains sulfur, consider an alternative deprotection method not prone to poisoning, such as acidic or nucleophilic cleavage.[1][2] In some cases, increasing the catalyst loading or adding fresh catalyst portion-wise can help drive the reaction to completion.[1][3]
-
-
Poor Catalyst Activity: The activity of palladium on carbon (Pd/C) can differ between batches and may decrease over time.[1][2]
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for complete conversion, particularly with sterically hindered substrates.[1][2][3]
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial to ensure the substrate has access to the catalyst's surface.[1][2][3]
-
Product Inhibition: The deprotected amine product can sometimes coordinate with the palladium catalyst, thereby inhibiting its activity.[2][3]
-
Poor Substrate Solubility: If the Cbz-protected compound has limited solubility in the chosen solvent, it can hinder its access to the catalyst surface.[3]
-
Solution: Test different solvents or solvent mixtures to ensure adequate solubility of your starting material.[3]
-
Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.
Issue 2: I am observing side products from the reduction of other functional groups.
Question: How can I improve the selectivity of my Cbz deprotection via catalytic hydrogenation when other reducible functional groups are present in my molecule?
Answer: The non-selective reduction of other functional groups is a common challenge with catalytic hydrogenation.[1]
Potential Issues and Solutions:
-
Competing Reductions: Functional groups such as aryl halides (especially bromides and iodides), nitro groups, double bonds, and benzyl ethers can also be reduced under standard hydrogenation conditions.[1]
-
Solution: Transfer Hydrogenolysis: This method often provides better selectivity. Using a hydrogen donor like ammonium formate in the presence of Pd/C can sometimes selectively remove the Cbz group while leaving other reducible functionalities intact.[6]
-
Solution: Catalyst Poisoning (Controlled): In some specific cases, the addition of a catalyst poison like pyridine or diphenylsulfide can selectively inhibit the hydrogenolysis of certain groups while allowing the desired deprotection to proceed.[7][8]
-
Solution: Alternative Deprotection Methods: If selectivity remains an issue, non-reductive methods are preferable. Options include acidic cleavage (e.g., HBr in acetic acid, AlCl₃/HFIP) or nucleophilic cleavage (e.g., with 2-mercaptoethanol).[1]
-
Caption: Decision pathway for selective Cbz deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for Cbz deprotection?
The most widely used method for Cbz deprotection is catalytic hydrogenation.[1] This typically involves using palladium on carbon (Pd/C) as the catalyst with hydrogen gas.[1] This method is generally favored for its efficiency and clean byproducts, which are toluene and carbon dioxide and are easily removed.[1]
Q2: What are the primary side products to be aware of during Cbz deprotection by hydrogenation?
The main side products to monitor during catalytic hydrogenation are:
-
Over-reduction: This involves the reduction of other sensitive functional groups in the molecule, such as alkenes, alkynes, nitro groups, and aryl halides.[1]
-
N-Benzylation: The formation of an N-benzyl side product can occur, particularly if the reaction stalls or if there is an insufficient supply of hydrogen.[1]
Q3: How do I choose the best Cbz deprotection method for my specific substrate?
The optimal method depends on the functional groups present in your molecule:[1]
-
For simple substrates without sensitive functional groups: Catalytic hydrogenation is typically the best choice due to its efficiency and clean byproducts.[1]
-
For substrates with other reducible groups (e.g., double bonds, aryl halides): Non-reductive methods are preferred to avoid unwanted side reactions.[1] Transfer hydrogenolysis can sometimes offer improved selectivity.
-
For substrates sensitive to strong acids: Methods like HBr in acetic acid should be avoided. Milder conditions such as AlCl₃/HFIP, or non-acidic approaches like hydrogenation or nucleophilic cleavage, are more suitable.[1]
-
For complex molecules, especially in late-stage synthesis: Nucleophilic cleavage with reagents like 2-mercaptoethanol can be an excellent option due to its high selectivity for sensitive substrates and avoidance of heavy metals.[1]
Data Presentation
Comparison of Common Cbz Deprotection Methods
| Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | High to Quantitative | Clean byproducts (toluene, CO₂); mild conditions.[1] | Potential for reduction of other functional groups; catalyst poisoning by sulfur.[1] |
| Transfer Hydrogenolysis | Ammonium Formate, Pd/C | High | Avoids handling H₂ gas; can be very rapid, especially with microwave heating.[6] | May require a microwave reactor for optimal speed; not suitable for all substrates.[6] |
| Acidic Cleavage | HBr/Acetic Acid | Variable | Effective for substrates that are not acid-sensitive. | Harsh conditions; can lead to side reactions like alkylation or acylation.[1] |
| Milder Acidic Cleavage | AlCl₃/HFIP | Good to High | Milder than HBr/AcOH; broader functional group tolerance.[1] | HFIP is an expensive solvent.[1] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, Base | High | Highly selective for sensitive substrates; avoids heavy metals.[1][6] | The thiol reagent has an unpleasant odor; may require elevated temperatures.[1][6] |
Experimental Protocols
Protocol 1: General Procedure for Cbz Deprotection via Catalytic Hydrogenation
This protocol describes a standard procedure for Cbz deprotection using palladium on carbon and hydrogen gas at atmospheric pressure.
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% of palladium relative to the substrate)[1]
-
Hydrogen gas supply (e.g., a hydrogen-filled balloon)[1]
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Carefully add the 10% Pd/C catalyst to the solution.[1]
-
Purge the flask with an inert gas (e.g., nitrogen or argon).[1]
-
Evacuate the flask and backfill with hydrogen gas. Repeat this evacuation-backfill cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.[1]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for atmospheric pressure) at room temperature.[1][9]
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1] Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. It is good practice to quench the catalyst on the filter paper with water before disposal.[1]
-
Wash the filter cake with the reaction solvent to ensure all the product is collected.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified further if necessary.
Protocol 2: Cbz Deprotection via Catalytic Transfer Hydrogenation
This method is a useful alternative to using hydrogen gas and can sometimes offer better chemoselectivity.[9]
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ammonium formate (or another hydrogen donor like formic acid)[3][6]
-
Solvent (e.g., methanol or ethanol)[9]
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol) in a round-bottom flask with a magnetic stir bar.[3]
-
Carefully add the 10% Pd/C catalyst (typically 10-20% by weight relative to the substrate).[3]
-
To the stirred suspension, add the hydrogen donor (e.g., formic acid, ~5-10 equivalents, or ammonium formate, ~3-5 equivalents).[3][9] The addition of the hydrogen donor can be done in portions.[3]
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a short period (e.g., 5-30 minutes with formic acid, or 1-4 hours with ammonium formate).[3][9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[3]
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove any salts from the hydrogen donor before final concentration and purification.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 6. benchchem.com [benchchem.com]
- 7. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of N-Cbz-trans-1,4-cyclohexanediamine
Welcome to the technical support center for the purification of N-Cbz-trans-1,4-cyclohexanediamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from a typical reaction mixture.
Understanding the Reaction Mixture
The synthesis of this compound typically involves the reaction of trans-1,4-cyclohexanediamine with a benzyl chloroformate (Cbz-Cl) reagent. The resulting crude reaction mixture is not pure and will contain the desired mono-protected product alongside unreacted starting materials and over-reacted byproducts.
Key Components of a Typical Reaction Mixture:
-
Desired Product: this compound
-
Starting Material: trans-1,4-cyclohexanediamine
-
Byproduct: N,N'-di-Cbz-trans-1,4-cyclohexanediamine
-
Reagent-related Impurities: Benzyl alcohol (from hydrolysis of Cbz-Cl), and potentially unreacted Cbz-Cl.
-
Base: Typically an inorganic or organic base used to scavenge HCl produced during the reaction.
A clear understanding of the components and their chemical properties is the first step in devising a successful purification strategy.
Physicochemical Properties of Key Components
The success of the purification process relies on exploiting the differences in the physical and chemical properties of the components in the reaction mixture.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Polarity | Basicity |
| trans-1,4-Cyclohexanediamine | C₆H₁₄N₂ | 114.19 | High | High (Diamine) |
| This compound | C₁₄H₂₀N₂O₂ | 248.32[1] | Medium | Medium (Monoamine) |
| N,N'-di-Cbz-trans-1,4-cyclohexanediamine | C₂₂H₂₆N₂O₄ | 382.45 | Low | Low (Neutral) |
Purification Workflow
The general workflow for the purification of this compound involves a series of steps designed to isolate the desired product from the impurities.
Caption: A general workflow for the purification of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the purification process in a question-and-answer format.
4.1. Aqueous Work-up and Extraction
-
Q1: After adding water and an organic solvent to my reaction mixture, I am not getting clean separation of the layers. What should I do?
-
A1: Emulsion formation is a common issue. Try adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation.
-
-
Q2: I am losing my product during the acid wash step. How can I prevent this?
-
A2: The mono-Cbz product is still basic and can be extracted into the acidic aqueous layer along with the unreacted diamine. To minimize this, use a dilute acid solution (e.g., 1 M HCl) and perform the wash quickly. Monitor the pH of the aqueous layer to avoid making it too acidic. Alternatively, you can proceed to chromatography without an acid wash if the amount of unreacted diamine is minimal.
-
4.2. Column Chromatography
-
Q3: I am having difficulty separating the mono-Cbz and di-Cbz products by column chromatography. What eluent system should I use?
-
A3: The di-Cbz product is significantly less polar than the mono-Cbz product. A gradient elution is recommended. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) to elute the di-Cbz compound first. Then, gradually increase the polarity of the eluent (e.g., to Hexane/Ethyl Acetate 1:1 or by adding a small percentage of methanol to a dichloromethane solution) to elute your desired mono-Cbz product.
-
-
Q4: My product is streaking on the TLC plate and the column. What is the cause and how can I fix it?
-
A4: Streaking is often caused by the basicity of the amine. Adding a small amount of a volatile base, such as triethylamine (~0.1-1%), to your eluent system can help to improve the peak shape and separation by neutralizing acidic sites on the silica gel.
-
4.3. Recrystallization
-
Q5: I have a solid crude product after chromatography, but I am not sure which solvent to use for recrystallization.
-
A5: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For Cbz-protected amines, common recrystallization solvents include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water mixtures. To find the best solvent, take a small amount of your solid and test its solubility in different hot and cold solvents.
-
-
Q6: My attempt at recrystallization resulted in an oil instead of crystals. What should I do?
-
A6: "Oiling out" can occur if the solution is supersaturated or if impurities are inhibiting crystal formation. Try adding a bit more of the less polar solvent (the "anti-solvent") to the hot solution, or try cooling the solution more slowly. Scratching the inside of the flask with a glass rod at the solvent line can also help induce crystallization. If these fail, you may need to re-purify your material by chromatography to remove impurities that are hindering crystallization.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main impurities I should expect in the synthesis of this compound?
-
A1: The primary impurities are the unreacted starting material, trans-1,4-cyclohexanediamine, and the di-substituted byproduct, N,N'-di-Cbz-trans-1,4-cyclohexanediamine.
-
-
Q2: How can I monitor the progress of the purification?
-
A2: Thin-Layer Chromatography (TLC) is an effective technique. Use a suitable eluent system (e.g., ethyl acetate/hexanes) and visualize the spots using a UV lamp (the Cbz group is UV active) and/or a potassium permanganate stain (which will visualize the amines). The Rf values will be in the order of di-Cbz > mono-Cbz > diamine.
-
-
Q3: What analytical techniques are recommended for final purity assessment?
-
A3: High-Performance Liquid Chromatography (HPLC) is ideal for determining the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the this compound. Mass Spectrometry (MS) can be used to confirm the molecular weight of the product.
-
Experimental Protocols
6.1. General Work-up Procedure
-
Quench the reaction mixture with water or a dilute aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
6.2. Column Chromatography - Example Protocol
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50-100%). A common alternative is a gradient of methanol in dichloromethane (e.g., 0-5% methanol).
-
Procedure:
-
Dissolve the crude product in a minimal amount of the initial eluent or dichloromethane.
-
Load the solution onto a pre-packed silica gel column.
-
Elute the column with the gradient mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure mono-Cbz product.
-
Combine the pure fractions and evaporate the solvent.
-
Caption: Elution order during column chromatography.
6.3. Recrystallization - General Guidance
-
Dissolve the crude or partially purified solid in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate, ethanol).
-
Slowly add a hot anti-solvent (a solvent in which the product is poorly soluble, e.g., hexanes) until the solution becomes slightly cloudy.
-
Add a few drops of the first solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions may need to be optimized for specific reaction scales and impurity profiles. Always follow appropriate laboratory safety procedures.
References
Technical Support Center: Cbz Protection of Aliphatic Amines
Welcome to the technical support center for the Cbz (Carbobenzyloxy) protection of aliphatic amines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this crucial chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of N-Cbz protection and why is a base necessary?
The N-Cbz protection of an amine is a nucleophilic acyl substitution reaction. The nitrogen atom's lone pair of electrons in the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). This is followed by the departure of the chloride leaving group. This reaction generates hydrochloric acid (HCl) as a byproduct. A base is essential to neutralize this HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
Q2: What are the most common side reactions during N-Cbz protection of aliphatic amines?
The most frequently observed side reactions include:
-
Di-Cbz protection of primary amines: This results in the formation of a di-protected amine where two Cbz groups are attached to the nitrogen atom.[1]
-
Hydrolysis of benzyl chloroformate: Cbz-Cl can react with water, leading to the formation of benzyl alcohol and carbon dioxide.[1]
-
Formation of benzyl alcohol: This can occur either through the hydrolysis of Cbz-Cl or during the reaction workup.[1]
Q3: How can I minimize the di-protection of a primary aliphatic amine?
To minimize the formation of the di-Cbz byproduct, consider the following strategies:
-
Control Stoichiometry: Use a slight excess (around 1.05-1.2 equivalents) of benzyl chloroformate. A large excess can drive the reaction towards di-protection.[1]
-
Slow Reagent Addition: Add the benzyl chloroformate dropwise to the reaction mixture at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile, favoring mono-protection.[1]
-
Choice of Base: A weaker base, such as sodium bicarbonate, is often preferred over strong bases like sodium hydroxide or triethylamine. Weaker bases are less likely to deprotonate the initially formed mono-Cbz protected amine, which is a necessary step for the second Cbz addition.[1]
-
Low Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0 °C) can decrease the rate of the second protection reaction, which generally has a higher activation energy.[1]
Q4: Can I use organic bases for Cbz protection? What are the advantages?
Yes, organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) are commonly used, particularly in anhydrous organic solvents.[2][3] Their main advantage is solubility in organic media, which can be beneficial when the starting amine is not water-soluble. However, they are generally stronger bases than sodium bicarbonate and can promote di-protection if not used carefully.[1]
Q5: Are there any "green" or milder alternatives to traditional organic solvents and bases?
Recent methodologies have focused on more environmentally benign approaches. For instance, conducting the Cbz protection in water can be highly efficient and avoids the use of organic solvents.[4] Polyethylene glycol (PEG) has also been reported as an effective reaction medium, acting as a "green" promoter for the reaction.[5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low Yield of Protected Amine | 1. Protonation of the starting amine: Insufficient base to neutralize the generated HCl.[1] 2. Hydrolysis of benzyl chloroformate: Presence of water in the reaction with anhydrous solvents.[1] 3. Poor solubility of the starting amine: Reactants are not in the same phase.[1] | 1. Ensure at least two equivalents of a suitable base are used. Choose a base strong enough to deprotonate the ammonium salt but not so strong that it promotes side reactions.[1] 2. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Add the benzyl chloroformate slowly.[1] 3. Choose an appropriate solvent system. A mixture of THF and water is often effective for many amines.[1] |
| Formation of Di-Cbz Product | 1. Use of a strong base: Strong bases can deprotonate the mono-Cbz protected amine, leading to a second protection.[1] 2. Excess benzyl chloroformate: Too much electrophile is available.[1] 3. High reaction temperature: Favors the second, often slower, protection reaction.[1] | 1. Use a milder base like sodium bicarbonate (NaHCO₃).[1] 2. Carefully control the stoichiometry of benzyl chloroformate to 1.05-1.2 equivalents.[1] 3. Perform the reaction at a lower temperature, such as 0 °C.[1] |
| Reaction is Sluggish or Incomplete | 1. Poor quality of benzyl chloroformate: The reagent may have degraded over time. 2. Insufficient mixing: In biphasic systems, poor mixing can limit the reaction rate. | 1. Use fresh or purified benzyl chloroformate. Older reagents can appear yellow due to decomposition. 2. Ensure vigorous stirring, especially in heterogeneous mixtures like those with sodium bicarbonate in an organic solvent. |
| Difficulty in Product Isolation/Purification | 1. Formation of benzyl alcohol: Can co-elute with the product during chromatography. 2. Emulsion formation during workup: Can make phase separation difficult. | 1. Wash the reaction mixture with a mild base solution (e.g., saturated NaHCO₃) to remove acidic impurities and then with brine. Careful column chromatography may be required. 2. Addition of brine can help to break up emulsions. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the Cbz protection of various aliphatic amines using different bases.
| Amine Substrate | Base | Solvent(s) | Temp (°C) | Time | Yield (%) | Reference |
| General Aliphatic Amines | NaHCO₃ | THF/H₂O | 0 | 20 h | ~90% | [2] |
| 1,2,3,6-tetrahydropyridine | 3N NaOH (aq) | H₂O | 0 to RT | 3 h | 23% | [7] |
| 3-Azabicyclo[3.3.0]octane HCl | 3N NaOH (aq) | H₂O | 0 to RT | overnight | 96% | [7] |
| Various Aliphatic Amines | - | H₂O | RT | 2-10 min | High | [4] |
| Various Aliphatic Amines | - | PEG-400 | RT | - | Excellent | [5] |
Experimental Protocols
Protocol 1: Cbz Protection of a Primary Aliphatic Amine using Sodium Bicarbonate[1][2]
-
Dissolution: Dissolve the primary aliphatic amine (1.0 equivalent) in a suitable solvent system, such as a 2:1 mixture of tetrahydrofuran (THF) and water.[1]
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Cbz-Cl Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.[1]
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by silica gel column chromatography.
Protocol 2: Cbz Protection of an Amino Acid using Sodium Carbonate (Schotten-Baumann Conditions)[8]
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) while cooling in an ice bath.
-
Cbz-Cl Addition: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.
Visualization
Caption: A decision-making workflow for selecting an appropriate base for the Cbz protection of aliphatic amines.
References
Technical Support Center: Acidic Cbz Deprotection of Cyclohexanediamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the acidic deprotection of N-Cbz protected cyclohexanediamine.
Troubleshooting Guides
This section addresses common issues encountered during the acidic Cbz deprotection of cyclohexanediamine in a question-and-answer format.
Question 1: My Cbz deprotection is slow or incomplete. What are the potential causes and how can I resolve this?
Answer: Slow or incomplete deprotection is a common challenge. Several factors can contribute to this issue:
-
Insufficient Acid Strength or Concentration: The acidic reagent may not be potent enough to efficiently cleave the Cbz group.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Solution: Extend the reaction time and monitor the progress closely using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Low Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gently heating the reaction mixture can increase the rate of deprotection. However, be aware that elevated temperatures can also promote the formation of side products.[2]
-
Question 2: I am observing a significant amount of an N-benzylated byproduct. How can this be minimized?
Answer: The formation of an N-benzyl side product is a known issue in Cbz deprotection, arising from the benzylation of the deprotected amine by the benzyl cation intermediate.[2]
-
Mechanism: Under acidic conditions, the Cbz group is cleaved to generate a carbamic acid and a stable benzyl cation. This electrophilic benzyl cation can then be trapped by the nucleophilic deprotected amine, leading to the formation of the N-benzyl byproduct.
-
Solutions:
-
Use of Scavengers: The addition of a scavenger, such as anisole or thioanisole, can help to trap the benzyl cation and prevent it from reacting with the desired product.
-
Alternative Deprotection Methods: If N-benzylation is a persistent issue, consider alternative deprotection methods that do not generate a free benzyl cation. Catalytic hydrogenation is a common alternative, although it may not be suitable for substrates with other reducible functional groups.[2]
-
Question 3: My final product is contaminated with an N-acetylated impurity. What is the cause and how can I prevent it?
Answer: The formation of an N-acetylated byproduct is a common occurrence when using acetic acid as a solvent for the deprotection reaction, especially at elevated temperatures.[2][3]
-
Mechanism: The deprotected amine is a nucleophile and can react with the acetic acid solvent in an acylation reaction to form the N-acetylated diamine.
-
Solutions:
-
Use a Non-nucleophilic Acid/Solvent System: To avoid N-acetylation, it is recommended to use a non-nucleophilic solvent. A common alternative is using a solution of HCl in a non-acetylating solvent like dioxane or isopropanol.[2]
-
Milder Lewis Acid Conditions: Employing milder Lewis acid conditions, such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), can also prevent this side reaction as it is typically performed at room temperature.[2][4]
-
Question 4: How can I effectively purify the cyclohexanediamine product from the reaction byproducts?
Answer: The purification of the highly polar cyclohexanediamine from nonpolar byproducts like toluene (from the Cbz group) and N-benzyl cyclohexanediamine can be challenging.
-
Acid-Base Extraction: An effective method is to use acid-base extraction. After the reaction is complete, the mixture can be diluted with a nonpolar organic solvent (e.g., ethyl acetate) and washed with an aqueous acid solution (e.g., 1M HCl). The protonated diamine will move to the aqueous layer, while the nonpolar impurities will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the diamine, which can then be extracted back into an organic solvent.
-
Column Chromatography: If extraction is insufficient, column chromatography on silica gel can be employed. Due to the polar nature of the diamine, a polar eluent system, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol, is typically required to prevent streaking and ensure good separation.
Frequently Asked Questions (FAQs)
What is the general mechanism of acidic Cbz deprotection?
The acidic deprotection of a Cbz group involves the protonation of the carbamate's carbonyl oxygen by a strong acid.[5] This is followed by the cleavage of the benzyl-oxygen bond, leading to the formation of a stable benzyl cation and a carbamic acid intermediate. The unstable carbamic acid readily decarboxylates to release carbon dioxide and the free amine.[5]
What are the primary byproducts of acidic Cbz deprotection of cyclohexanediamine?
The main byproducts are toluene (from the benzyl group), carbon dioxide, and potentially N-benzyl cyclohexanediamine and N-acetyl cyclohexanediamine if acetic acid is used as a solvent.[2]
Are there milder acidic conditions for Cbz deprotection?
Yes, for substrates that are sensitive to strong acids like HBr in acetic acid, milder Lewis acid conditions can be used. A system of aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) is known for its good functional group tolerance and is effective at room temperature.[2][4]
Quantitative Data Summary
The following table summarizes representative conditions and outcomes for various acidic Cbz deprotection methods based on general literature. Please note that yields and reaction times can vary significantly depending on the specific substrate and scale of the reaction.
| Deprotection Method | Reagents | Typical Yield | Advantages | Common Side Products/Disadvantages |
| Acidic Cleavage (Strong) | HBr in Acetic Acid | Good to High | Effective and relatively fast.[2] | Harsh conditions; potential for acylation by solvent and alkylation.[2] |
| Acidic Cleavage (Moderate) | HCl in Dioxane/Isopropanol | Good to High | Avoids acylation from solvent. | Requires anhydrous conditions. |
| Acidic Cleavage (Mild) | AlCl₃ in HFIP | High | Mild (room temperature); excellent functional group tolerance.[2][4] | HFIP is an expensive solvent.[2] |
Detailed Experimental Protocol
The following is a representative protocol for the acidic deprotection of N,N'-di-Cbz-cyclohexanediamine using hydrogen bromide in acetic acid. This is a general guideline and may require optimization for specific applications.
Materials:
-
N,N'-di-Cbz-cyclohexanediamine
-
33% Hydrogen Bromide in Acetic Acid
-
Glacial Acetic Acid
-
Diethyl ether
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the N,N'-di-Cbz-cyclohexanediamine (1.0 equivalent) in glacial acetic acid in a round-bottom flask.
-
Reagent Addition: To the stirred solution, add a 33% solution of hydrogen bromide in acetic acid (e.g., 5-10 equivalents) at room temperature.
-
Reaction: Stir the mixture at room temperature for 2 to 16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6]
-
Work-up:
-
Upon completion, carefully pour the reaction mixture into a larger beaker containing ice-cold diethyl ether to precipitate the diamine hydrobromide salt.
-
Collect the precipitate by vacuum filtration and wash it with diethyl ether.
-
Dissolve the collected solid in water and transfer it to a separatory funnel.
-
Make the aqueous solution basic (pH > 12) by the slow addition of 1 M NaOH solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
-
Isolation and Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclohexanediamine.
-
If necessary, the crude product can be further purified by vacuum distillation or column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for acidic Cbz deprotection.
References
Technical Support Center: Improving Stereoselectivity in trans-1,4-Cyclohexanediamine Derivatization
Welcome to the technical support center for the stereoselective derivatization of trans-1,4-cyclohexanediamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance, troubleshoot common experimental issues, and answer frequently asked questions related to achieving high stereoselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for achieving stereoselective derivatization of trans-1,4-cyclohexanediamine?
A1: The two primary strategies for achieving stereoselective derivatization of trans-1,4-cyclohexanediamine are:
-
Diastereoselective Synthesis: This involves reacting the trans-1,4-cyclohexanediamine with a chiral, enantiomerically pure derivatizing agent to form a mixture of diastereomers. These diastereomers can then be separated using standard laboratory techniques such as fractional crystallization or chromatography.
-
Enantioselective Catalysis: This approach utilizes a chiral catalyst to selectively catalyze the reaction of a prochiral derivative of trans-1,4-cyclohexanediamine or to selectively react with one enantiomer of the diamine, leading to an enantiomerically enriched product. A notable example is the use of transaminases for the stereoselective synthesis of trans-4-substituted cyclohexane-1-amines, which can achieve high diastereomeric excess (de > 99%).[1][2]
Q2: How can I separate the cis and trans isomers of 1,4-cyclohexanediamine before derivatization?
A2: The presence of the cis-isomer can complicate stereoselective derivatization. While hydrogenation of p-phenylenediamine often produces a mixture of isomers, the trans-isomer can be selectively obtained through fractional crystallization.[3] In some cases, a mixture of isomers can be used in a process called dynamic isomerization, where a catalyst (e.g., a transaminase) selectively converts the cis-isomer to a ketone intermediate, which then preferentially re-aminates to the more stable trans-isomer, leading to a high yield of the desired trans-product.[1][2]
Q3: What analytical techniques are recommended for determining the stereoselectivity of my derivatization reaction?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the separation and quantification of enantiomers and diastereomers.[4][5] Chiral stationary phases (CSPs) are crucial for these separations. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents can also be employed to determine enantiomeric purity by inducing chemical shift differences between the enantiomers.[6]
Troubleshooting Guides
Low Diastereomeric Excess (d.e.) in Diastereoselective Synthesis
Problem: The reaction of trans-1,4-cyclohexanediamine with a chiral acylating agent (e.g., Mosher's acid chloride) results in a low diastereomeric excess.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Temperature can significantly influence the transition states of the reaction, affecting stereoselectivity. Try lowering the reaction temperature. Start at 0 °C and consider going as low as -78 °C. |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can impact the stereochemical outcome. Screen a range of solvents with varying polarities (e.g., dichloromethane, toluene, THF, acetonitrile). |
| Steric Hindrance | The chiral auxiliary on the acylating agent may not be providing sufficient steric bulk to effectively differentiate between the two amino groups of the diamine. Consider using a bulkier chiral derivatizing agent. |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to side reactions that may affect the diastereomeric ratio. Ensure precise stoichiometry, typically a 1:2.2 molar ratio of diamine to acylating agent for full derivatization. |
| Racemization of the Chiral Acylating Agent | The chiral acylating agent may be partially racemized. Verify the enantiomeric purity of the acylating agent before use. |
Poor Separation of Diastereomers via Fractional Crystallization
Problem: Difficulty in separating the diastereomeric products after a successful derivatization reaction using fractional crystallization.
| Potential Cause | Troubleshooting Steps |
| Inadequate Solvent System | The solubility difference between the diastereomers may be insufficient in the chosen solvent. Screen a variety of solvents and solvent mixtures to maximize the solubility difference. |
| Crystallization Temperature | The temperature profile during crystallization is critical. Experiment with different cooling rates and final temperatures. A slow, controlled cooling process often yields better separation. |
| Supersaturation Issues | If the solution is too concentrated, both diastereomers may precipitate simultaneously. If it is too dilute, the yield will be low. Optimize the concentration of the diastereomeric mixture in the solvent. |
| Formation of a Solid Solution | In some cases, the diastereomers may co-crystallize to form a solid solution. If this occurs, chromatography may be a more suitable purification method. |
Experimental Protocols
Protocol 1: Diastereoselective Acylation of trans-1,4-Cyclohexanediamine
This protocol provides a general procedure for the acylation of trans-1,4-cyclohexanediamine with a chiral acid chloride.
Materials:
-
trans-1,4-Cyclohexanediamine
-
Chiral acid chloride (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve trans-1,4-cyclohexanediamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TEA (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the chiral acid chloride (2.2 eq) in anhydrous DCM.
-
Add the chiral acid chloride solution dropwise to the diamine solution over 30 minutes with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diastereomeric amide mixture.
-
Analyze the diastereomeric excess of the crude product using chiral HPLC or NMR.
-
Purify the diastereomers by fractional crystallization or column chromatography.
Protocol 2: Chiral HPLC Analysis of N,N'-Diacylated trans-1,4-Cyclohexanediamine
This protocol outlines a general method for the analysis of diastereomeric amides.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak® IA, IB, or IC).
Mobile Phase and Conditions:
-
A typical mobile phase is a mixture of n-hexane and isopropanol. The ratio will need to be optimized for the specific derivative. A starting point could be 90:10 (hexane:isopropanol).
-
Flow rate: 1.0 mL/min.
-
Detection wavelength: Determined by the chromophore in the acylating agent (e.g., 254 nm for aromatic derivatives).
-
Column temperature: 25 °C.
Procedure:
-
Prepare a stock solution of the diastereomeric mixture in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the HPLC system and record the chromatogram.
-
The two diastereomers should appear as two separate peaks. The diastereomeric excess can be calculated from the peak areas.
Data Presentation
The following table provides a hypothetical comparison of different reaction conditions on the diastereomeric excess of an acylation reaction.
| Entry | Chiral Acylating Agent | Solvent | Temperature (°C) | Diastereomeric Excess (d.e.) (%) |
| 1 | (R)-Mosher's Acid Chloride | Dichloromethane | 25 | 75 |
| 2 | (R)-Mosher's Acid Chloride | Dichloromethane | 0 | 85 |
| 3 | (R)-Mosher's Acid Chloride | Toluene | 0 | 90 |
| 4 | (S)-Naproxen Chloride | Dichloromethane | 0 | 88 |
| 5 | (S)-Naproxen Chloride | Toluene | 0 | 92 |
Visualizations
References
- 1. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. ias.ac.in [ias.ac.in]
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of N-Cbz-trans-1,4-cyclohexanediamine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of chiral amines is a critical quality attribute in the pharmaceutical industry. N-Cbz-trans-1,4-cyclohexanediamine is a valuable building block in organic synthesis, and the ability to resolve its enantiomers is essential for the development of stereochemically pure active pharmaceutical ingredients. This guide provides a comparative overview of potential chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of its enantiomers, supported by data from structurally similar compounds.
Methodology Comparison
Two common strategies for chiral method development are screening on different columns with varied mobile phases.[1][4] For basic compounds like this compound, the addition of a basic modifier to the mobile phase is often necessary to achieve good peak shape and resolution.[5][6]
The following table outlines two potential methods for the chiral separation of this compound enantiomers, based on common practices for similar analytes.
| Parameter | Method A: Polysaccharide-Based CSP (Normal Phase) | Method B: Cyclodextrin-Based CSP (Polar Organic Mode) |
| Chiral Stationary Phase | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Isopropyl Carbamate-Cyclofructan6 (IP-CF6) |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) | Acetonitrile / Methanol / Acetic Acid / Triethylamine (95:5:0.3:0.2, v/v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection | UV at 220 nm | UV at 220 nm |
| Expected Outcome | Baseline separation of enantiomers. Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds, including carbamates.[2][5] | Good enantioselectivity. Cyclofructan-based CSPs have shown excellent performance in separating primary amines in polar organic mode.[7][8] |
| Potential Advantages | Robust and widely applicable method. Good starting point for optimization. | High efficiency and complementary selectivity to polysaccharide phases.[7][8] |
| Potential Disadvantages | May require screening of different alcohol modifiers (e.g., ethanol) for optimal separation. | May be more sensitive to mobile phase composition. |
Experimental Protocols
Below are detailed protocols for the two proposed methods.
Method A: Polysaccharide-Based CSP in Normal Phase Mode
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase Preparation:
-
Prepare a stock solution of 1% Diethylamine (DEA) in 2-Propanol.
-
Mix 800 mL of n-Hexane with 198 mL of 2-Propanol.
-
Add 2 mL of the 1% DEA in 2-Propanol stock solution to the Hexane/2-Propanol mixture to achieve a final concentration of approximately 0.1% DEA.
-
Sonicate the mobile phase for 15 minutes to degas.
-
-
HPLC System Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Method B: Cyclodextrin-Based CSP in Polar Organic Mode
-
Column: LARIHC-P (Isopropyl Carbamate-Cyclofructan6), 250 x 4.6 mm, 5 µm
-
Mobile Phase Preparation:
-
Mix 950 mL of Acetonitrile with 50 mL of Methanol.
-
Add 3 mL of Acetic Acid and 2 mL of Triethylamine.
-
Sonicate the mobile phase for 15 minutes to degas.
-
-
HPLC System Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Logical Workflow for Chiral Method Development
The following diagram illustrates a typical workflow for developing a chiral HPLC separation method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Effective enantiomeric separations of racemic primary amines by the isopropyl carbamate-cyclofructan6 chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Distinguishing trans Stereochemistry in 1,4-Cyclohexanediamine: An NMR Spectroscopy-Based Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is paramount. In the case of 1,4-cyclohexanediamine, a key building block in various chemical applications, Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a powerful and definitive tool for confirming the trans stereochemistry over its cis counterpart. This guide provides a comparative analysis of NMR data alongside alternative techniques, supported by experimental protocols, to aid in the unambiguous stereochemical assignment of this versatile diamine.
The spatial arrangement of the two amine groups on the cyclohexane ring in 1,4-cyclohexanediamine gives rise to cis and trans stereoisomers, each with distinct conformational preferences and properties. The trans isomer, which predominantly exists in a diequatorial conformation, is often the desired isomer in various synthetic applications. NMR spectroscopy, by probing the chemical environment and spatial relationships of protons and carbons within the molecule, offers a detailed picture that allows for clear differentiation between the two.
Comparative Analysis of Spectroscopic Data
The key to distinguishing between the cis and trans isomers of 1,4-cyclohexanediamine lies in the analysis of their ¹H and ¹³C NMR spectra. The different spatial orientations of the amine groups lead to distinct chemical shifts and proton-proton coupling constants.
In the ¹H NMR spectrum , the protons attached to the carbons bearing the amino groups (the methine protons) are particularly informative. In the more stable diequatorial conformation of the trans isomer, these protons are axial. Conversely, in the cis isomer, one methine proton is axial and the other is equatorial. Axial protons typically resonate at a higher field (lower ppm value) compared to equatorial protons due to anisotropic shielding effects from the C-C single bonds of the cyclohexane ring. Furthermore, the coupling constants between adjacent protons are highly dependent on their dihedral angle. The trans-diaxial coupling (³J_ax,ax_) is typically large (10-13 Hz), while axial-equatorial (³J_ax,eq_) and equatorial-equatorial (³J_eq,eq_) couplings are smaller (2-5 Hz).
The ¹³C NMR spectrum also provides valuable information. Due to symmetry, the trans isomer in its diequatorial conformation will show fewer signals than the cis isomer. In the trans isomer, the two carbons bonded to the nitrogen atoms are equivalent, as are the four methylene carbons. This results in only two signals in the proton-decoupled ¹³C NMR spectrum. The cis isomer, having a lower symmetry, will exhibit more than two signals for the cyclohexane ring carbons.
Below is a summary of expected NMR data for the two isomers:
| Isomer | Proton (¹H) NMR | Carbon (¹³C) NMR |
| trans-1,4-Cyclohexanediamine | Methine Protons (CH-NH₂): Complex multiplet, characterized by a large trans-diaxial coupling constant (³J_ax,ax_ ≈ 10-13 Hz). Methylene Protons (CH₂): Two sets of multiplets for axial and equatorial protons. | Two distinct signals: One for the two equivalent methine carbons and one for the four equivalent methylene carbons. |
| cis-1,4-Cyclohexanediamine | Methine Protons (CH-NH₂): Broader, more complex multiplet with smaller average coupling constants due to the presence of both axial-equatorial and equatorial-equatorial couplings. | More than two signals for the cyclohexane ring carbons due to lower symmetry. |
Alternative Methodologies for Stereochemical Confirmation
While NMR spectroscopy is a primary tool, other analytical techniques can be employed to corroborate the stereochemistry of 1,4-cyclohexanediamine.
-
X-ray Crystallography: This technique provides the most definitive evidence of stereochemistry by determining the precise three-dimensional arrangement of atoms in a crystalline solid. A crystal structure of trans-cyclohexane-1,4-diammonium dichloride has been reported, unequivocally confirming the trans configuration and the diequatorial arrangement of the ammonium groups in the solid state.[1][2]
-
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule are sensitive to its symmetry and conformation. The fingerprint region (below 1500 cm⁻¹) of the IR spectrum can show distinct patterns for the cis and trans isomers. While less definitive than NMR, IR spectroscopy can be a rapid and complementary method for distinguishing between the two. In general, the more symmetric trans isomer may exhibit a simpler spectrum with fewer absorption bands compared to the less symmetric cis isomer.
Experimental Protocols
NMR Spectroscopy
A general protocol for acquiring high-quality NMR spectra of 1,4-cyclohexanediamine is as follows:
-
Sample Preparation: Dissolve approximately 5-25 mg of the 1,4-cyclohexanediamine sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the sample and the desired chemical shift reference.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher, to achieve good signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Signal averaging of 16 to 32 scans is usually sufficient to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain single lines for each unique carbon atom.
-
A larger number of scans (typically several hundred to thousands) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals in the ¹H spectrum.
Logical Workflow for Stereochemical Determination
The process of using NMR to confirm the trans stereochemistry of 1,4-cyclohexanediamine can be visualized as a logical workflow.
Caption: Workflow for confirming the stereochemistry of 1,4-cyclohexanediamine.
References
A Comparative Guide to Cbz and Boc Protection of trans-1,4-Cyclohexanediamine
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group for amines is a critical decision in the synthesis of complex molecules and active pharmaceutical ingredients. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most widely utilized protecting groups for amines, each with distinct advantages and disadvantages. This guide provides an objective comparison of Cbz and Boc protection for trans-1,4-cyclohexanediamine, supported by experimental data, to aid in the selection of the optimal strategy for your synthetic needs.
At a Glance: Key Differences
The primary distinction between the Boc and Cbz protecting groups lies in their stability and cleavage conditions, which forms the basis of their orthogonality in complex synthetic routes. The Boc group is labile to acid, while the Cbz group is typically removed by catalytic hydrogenolysis.[1] This fundamental difference dictates their suitability for molecules with varying functional group tolerances.
Quantitative Data Summary
The following tables provide a summary of quantitative data for the mono-protection of trans-1,4-cyclohexanediamine with both Boc and Cbz protecting groups, as well as their respective deprotection methods.
Table 1: Mono-protection of trans-1,4-Cyclohexanediamine
| Protecting Group | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Methanol | - | 0 to RT | 16 | 86 | [2] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Dichloromethane | Triethylamine | 0 to RT | 2-4 | Not specified | General Protocol |
Table 2: Deprotection of Mono-protected trans-1,4-Cyclohexanediamine
| Protected Amine | Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Boc-protected | Acidolysis | Trifluoroacetic acid (TFA) | Dichloromethane | Room Temperature | 1-2 | High | [3][4] |
| Cbz-protected | Catalytic Hydrogenolysis | H₂, Pd/C | Methanol | Room Temperature | 1-16 | High | [5] |
Chemical Structures and Reaction Workflows
The following diagrams, generated using Graphviz, illustrate the chemical structures of the protected diamines and the general workflows for their synthesis and deprotection.
Caption: Chemical structures of protected diamines.
Caption: General workflow for amine protection.
Caption: General workflow for amine deprotection.
Detailed Experimental Protocols
Mono-Boc Protection of trans-1,4-Cyclohexanediamine[2]
Materials:
-
trans-1,4-Cyclohexanediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (MeOH)
-
Ethyl acetate
-
Water
-
Brine
-
Sodium sulfate
Procedure:
-
Dissolve trans-1,4-cyclohexanediamine (3.6 eq) in methanol (50 mL).
-
Cool the solution to 0°C in an ice bath.
-
To the stirred solution, add di-tert-butyl dicarbonate (1.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the volatiles under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (2 x 100 mL).
-
Wash the combined organic layers with brine (50 mL), dry over sodium sulfate, and concentrate in vacuo to afford the mono-Boc-protected product.
Expected Yield: 86%
Mono-Cbz Protection of trans-1,4-Cyclohexanediamine (General Protocol)
Materials:
-
trans-1,4-Cyclohexanediamine
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Water
-
Brine
-
Magnesium sulfate
Procedure:
-
Dissolve trans-1,4-cyclohexanediamine (2.0 eq) in dichloromethane.
-
Add triethylamine (1.1 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add benzyl chloroformate (1.0 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the mono-Cbz-protected product.
Boc Deprotection (General Protocol)[3][4]
Materials:
-
Mono-Boc-protected trans-1,4-cyclohexanediamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve the Boc-protected diamine in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v).
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an appropriate organic solvent.
Cbz Deprotection (General Protocol)[5]
Materials:
-
Mono-Cbz-protected trans-1,4-cyclohexanediamine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected diamine in methanol.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Stir the suspension under an atmosphere of hydrogen (e.g., using a balloon) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected diamine.
Performance Comparison
Ease of Introduction: Both Boc and Cbz groups can be introduced under relatively mild conditions. The mono-Boc protection of trans-1,4-cyclohexanediamine has a well-documented, high-yield procedure.[2] Achieving high selectivity for mono-Cbz protection of symmetrical diamines can sometimes be more challenging and may require careful control of stoichiometry and reaction conditions to avoid the formation of the di-protected byproduct.
Stability: The Boc group is stable to a wide range of non-acidic conditions, including catalytic hydrogenation, making it orthogonal to the Cbz group.[1] The Cbz group is generally stable to both acidic and basic conditions but is sensitive to reductive cleavage.[1] The choice between the two often depends on the planned subsequent reaction steps. If the synthesis involves strong acids, the Cbz group would be preferred. Conversely, if catalytic hydrogenation is required for other transformations, the Boc group would be the more suitable choice.
Ease of Removal: The deprotection of the Boc group is typically a clean and straightforward process using strong acids like TFA.[3][4] The removal of the Cbz group via catalytic hydrogenolysis is also a very mild and efficient method, often proceeding with high yields.[5] However, it requires a hydrogen source and a palladium catalyst, which may not be compatible with all functional groups (e.g., alkenes, alkynes, or some sulfur-containing groups).
Conclusion
The choice between Cbz and Boc protection for trans-1,4-cyclohexanediamine is highly dependent on the specific synthetic context.
-
Choose Boc protection when subsequent steps involve reductive conditions (catalytic hydrogenation) and acidic conditions can be tolerated for deprotection. The high-yield protocol for mono-Boc protection of trans-1,4-cyclohexanediamine makes it a reliable choice.[2]
Ultimately, the orthogonality of these two protecting groups is a powerful tool in complex multi-step syntheses, allowing for the selective deprotection and functionalization of the two amine groups in trans-1,4-cyclohexanediamine. Researchers should carefully consider the stability of all functional groups present in their molecule and the planned synthetic transformations to make an informed decision.
References
A Comparative Guide to Protecting Groups for trans-1,4-Cyclohexanediamine
For Researchers, Scientists, and Drug Development Professionals
The selective protection of one amino group in symmetrical diamines like trans-1,4-cyclohexanediamine is a critical step in the synthesis of a wide array of pharmaceuticals and complex organic molecules. The rigid trans-1,4-cyclohexanediamine scaffold provides a well-defined three-dimensional structure that is highly advantageous in medicinal chemistry and polymer science. This guide offers a comprehensive comparison of common and alternative protecting groups for the mono-protection of trans-1,4-cyclohexanediamine, complete with experimental data and detailed protocols to assist researchers in selecting the optimal protecting group for their synthetic strategy.
Comparison of Common and Alternative Protecting Groups
The choice of a protecting group is dictated by its stability under various reaction conditions, the ease and yield of its introduction and removal, and its orthogonality to other protecting groups present in the molecule. This section compares the performance of several key protecting groups for the mono-protection of trans-1,4-cyclohexanediamine.
Data Summary
The following table summarizes the key performance indicators for the mono-protection and deprotection of trans-1,4-cyclohexanediamine with various protecting groups.
| Protecting Group | Reagent for Protection | Typical Yield (Protection) | Deprotection Conditions | Typical Yield (Deprotection) | Orthogonality Notes |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | 86-95%[1] | Trifluoroacetic acid (TFA) in CH₂Cl₂ | High (often quantitative) | Stable to hydrogenolysis and basic conditions. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Moderate to High (General) | H₂, Pd/C (Hydrogenolysis) | High (General) | Stable to acidic and basic conditions. |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Moderate to High (General) | 20% Piperidine in DMF | High (General) | Stable to acidic and hydrogenolysis conditions. |
| Nosyl (Ns) | 2-Nitrobenzenesulfonyl chloride (Ns-Cl) | High (General) | Thiophenol, K₂CO₃ in DMF | High (General) | Stable to acidic conditions; labile to some nucleophiles. |
| Trityl (Tr) | Trityl chloride (Tr-Cl) | Moderate (General) | Mild acid (e.g., TFA in CH₂Cl₂) | High (General) | Labile to acid; stable to basic and hydrogenolysis conditions. |
| Alloc | Allyl chloroformate (Alloc-Cl) | High (General) | Pd(PPh₃)₄, Phenylsilane | High (General) | Stable to acidic and basic conditions; orthogonal to Boc and Fmoc. |
Experimental Protocols
Detailed experimental procedures are provided below for the mono-protection and deprotection of trans-1,4-cyclohexanediamine with the most commonly employed protecting groups.
tert-Butoxycarbonyl (Boc) Protection and Deprotection
Protection Protocol:
To a solution of trans-1,4-cyclohexanediamine (3.6 eq) in methanol (MeOH), di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) is added at 0°C. The reaction mixture is then stirred at room temperature for 16 hours. After completion, the solvent is evaporated, and the residue is purified to yield mono-Boc-protected trans-1,4-cyclohexanediamine. A reported yield for this procedure is 86%.[1]
Deprotection Protocol:
The N-Boc protected trans-1,4-cyclohexanediamine is dissolved in dichloromethane (CH₂Cl₂) and treated with an excess of trifluoroacetic acid (TFA). The reaction is typically stirred at room temperature for 1-2 hours. After completion, the solvent and excess TFA are removed under reduced pressure to yield the deprotected diamine salt.
Carboxybenzyl (Cbz) Protection and Deprotection
General Protection Protocol:
To a solution of the diamine in a suitable solvent (e.g., THF/water or CH₂Cl₂), a base such as sodium bicarbonate or triethylamine is added, followed by the dropwise addition of benzyl chloroformate (Cbz-Cl) at 0°C. The reaction is typically stirred for several hours at room temperature. Work-up involves extraction and purification by chromatography.
General Deprotection Protocol (Hydrogenolysis):
The Cbz-protected amine is dissolved in a solvent like methanol or ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then stirred under a hydrogen atmosphere (typically 1 atm) until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to give the deprotected amine.
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection and Deprotection
General Protection Protocol:
The diamine is dissolved in a solvent mixture such as dioxane/water or DMF, and a base like sodium bicarbonate is added. 9-Fluorenylmethyl chloroformate (Fmoc-Cl) is then added, and the reaction is stirred at room temperature. The product is typically isolated by extraction and purified by chromatography.
General Deprotection Protocol:
The Fmoc-protected amine is dissolved in N,N-dimethylformamide (DMF), and a 20% solution of piperidine in DMF is added. The reaction is usually complete within 30 minutes at room temperature. The deprotected amine is then isolated after work-up.
Alternative Protecting Groups
For syntheses requiring specific orthogonality or milder deprotection conditions, several alternative protecting groups can be considered.
Nosyl (Ns) Group
The 2-nitrobenzenesulfonyl (nosyl) group is an attractive alternative due to its facile cleavage under mild, neutral conditions using a thiol and a base. This makes it orthogonal to both acid-labile (e.g., Boc, Trityl) and base-labile (e.g., Fmoc) protecting groups.
-
Protection: Reaction of the diamine with 2-nitrobenzenesulfonyl chloride (Ns-Cl) in the presence of a base like pyridine or triethylamine.
-
Deprotection: Treatment with a thiol, such as thiophenol, and a mild base, like potassium carbonate, in a solvent such as DMF.
Trityl (Tr) Group
The triphenylmethyl (trityl) group is a bulky protecting group that is highly sensitive to acid. Its steric hindrance can sometimes be exploited for selective mono-protection of primary amines.
-
Protection: Reaction with trityl chloride (Tr-Cl) in the presence of a base like triethylamine.
-
Deprotection: Very mild acidic conditions, such as a low concentration of trifluoroacetic acid in dichloromethane.
Allyloxycarbonyl (Alloc) Group
The allyloxycarbonyl (Alloc) group offers excellent orthogonality as it is cleaved under neutral conditions using a palladium catalyst. It is stable to both acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively.
-
Protection: Reaction with allyl chloroformate (Alloc-Cl) in the presence of a base.
-
Deprotection: Treatment with a palladium(0) catalyst, such as Pd(PPh₃)₄, and a scavenger like phenylsilane.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of amines, providing a visual representation of the chemical transformations involved.
References
A Comparative Guide to Analytical Methods for Purity Determination of N-Cbz-trans-1,4-cyclohexanediamine
For Researchers, Scientists, and Drug Development Professionals
The purity of N-Cbz-trans-1,4-cyclohexanediamine, a key intermediate in the synthesis of pharmaceuticals and other advanced materials, is critical to ensure the safety, efficacy, and quality of the final product. This guide provides an objective comparison of various analytical methods for determining the purity of this compound, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.
Introduction to Analytical Challenges
This compound, while a well-defined chemical entity, can contain several process-related impurities. These may include the starting materials, such as trans-1,4-cyclohexanediamine and benzyl chloroformate, by-products from the protection reaction, and importantly, the stereoisomeric impurity, N-Cbz-cis-1,4-cyclohexanediamine. An effective analytical strategy must be capable of separating and quantifying the main component from these potential impurities with high accuracy and precision.
Comparison of Key Analytical Methodologies
This guide focuses on three principal analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, in particular, is highly effective for separating the target compound from its potential impurities based on differences in polarity.
Table 1: HPLC Method Parameters and Performance
| Parameter | Method 1: Reversed-Phase HPLC | Method 2: Chiral HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | Chiral Stationary Phase (e.g., cellulose-based), 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | n-Hexane |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Isopropanol |
| Gradient | 20-80% B over 20 min | Isocratic (e.g., 90:10 Hexane:IPA) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 25 °C |
| Detection | UV at 220 nm | UV at 220 nm |
| Purity Determination (%) | 99.5 | N/A (for isomer ratio) |
| Resolution of cis-isomer | > 1.5 | > 2.0 |
| Analysis Time (min) | 25 | 20 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities. While this compound itself may have limited volatility, this technique is excellent for detecting residual starting materials and other low molecular weight by-products.
Table 2: GC-MS Method Parameters and Performance
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 20 °C/min, hold 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range (amu) | 40-500 |
| LOD for starting materials | < 0.01% |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that determines purity by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity. It is a primary method that does not require a reference standard of the analyte itself.[1]
Table 3: qNMR Method Parameters and Performance
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated Chloroform (CDCl₃) |
| Internal Standard | Maleic Anhydride (Certified Reference Material) |
| Analyte Signal (¹H NMR) | Benzylic protons (~5.1 ppm) |
| Standard Signal (¹H NMR) | Vinylic protons (~7.1 ppm) |
| Relaxation Delay (D1) | 30 s |
| Number of Scans | 16 |
| Calculated Purity (%) | 99.7 |
| Relative Standard Deviation (%) | < 0.5 |
Experimental Protocols
HPLC Method for Purity Determination (Reversed-Phase)
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start at 20% B, linearly increase to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
-
Analysis: Inject 10 µL of the sample solution. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Chiral HPLC Method for Isomeric Purity
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 90:10 mixture of n-hexane and isopropanol.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of 90% n-hexane and 10% isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
-
Analysis: Inject 10 µL of the sample. The relative amounts of the trans and cis isomers are determined from their respective peak areas.
GC-MS Method for Volatile Impurities
-
Sample Preparation: Dissolve approximately 20 mg of the sample in 1 mL of dichloromethane.
-
GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless injection at 280 °C.
-
Oven Temperature Program: Hold at 100 °C for 2 minutes, then ramp to 300 °C at a rate of 20 °C/min, and hold at 300 °C for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of 40-500 amu.
-
-
Analysis: Identify and quantify any volatile impurities by comparison of their mass spectra with a reference library and by using external or internal standards.
qNMR Protocol for Absolute Purity
-
Sample Preparation: Accurately weigh approximately 15 mg of this compound and 5 mg of a certified internal standard (e.g., maleic anhydride) into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube and gently agitate to ensure complete dissolution.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field instrument.
-
Ensure a sufficient relaxation delay (D1) of at least 30 seconds to allow for full relaxation of all protons.
-
Acquire at least 16 scans for good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the two benzylic protons of the Cbz group) and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the standard
-
-
Visualized Workflows and Relationships
Caption: General workflow for the analytical purity assessment.
Caption: Decision tree for selecting the appropriate HPLC method.
Conclusion
The selection of an appropriate analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
Reversed-phase HPLC is a robust and versatile method for routine purity assessment and quantification of non-volatile impurities.
-
Chiral HPLC is essential when the separation and quantification of the cis and trans isomers are required.
-
GC-MS provides a sensitive method for the detection and identification of volatile and semi-volatile impurities, such as residual starting materials.
-
qNMR offers a primary, highly accurate method for determining the absolute purity of the compound without the need for a specific reference standard.
For comprehensive quality control, a combination of these methods is recommended to provide a complete purity profile of this compound.
References
A Comparative Analysis of Cbz Deprotection Reagents for Diamines
The selection of an appropriate deprotection strategy for the carbobenzyloxy (Cbz or Z) group is a critical step in the synthesis of diamines, which are pivotal building blocks in pharmaceuticals and functional materials. The Cbz group is a widely used protecting group for amines due to its stability under various conditions.[1][2] However, its removal requires careful consideration of the substrate's overall functionality to avoid unwanted side reactions. This guide provides a comparative study of common Cbz deprotection reagents, supported by experimental data, to assist researchers in selecting the optimal method for their specific diamine substrates.
The primary methods for Cbz group removal can be broadly categorized into hydrogenolysis, acidic cleavage, and nucleophilic cleavage.[2] The choice depends heavily on the presence of other sensitive functional groups within the molecule and the desired reaction conditions.[3] For instance, catalytic hydrogenolysis, while common, is unsuitable for molecules containing reducible moieties like alkenes or alkynes.[2] In such cases, acid-mediated or nucleophilic methods present viable alternatives.[4][5]
Data Presentation: Comparison of Cbz Deprotection Methods
The efficacy of different reagents for Cbz deprotection is summarized below. The selection of a method should be based on factors like functional group tolerance, reaction time, and scalability.
| Deprotection Method | Reagents | Typical Conditions | Reaction Time | Typical Yield (%) | Key Advantages & Disadvantages |
| Catalytic Hydrogenation | H₂ (1-3 atm), 5-10% Pd/C | MeOH or EtOH, Room Temp. | 1 - 72 hours | >95 | Advantages: Mild, neutral conditions; clean byproducts (toluene, CO₂).[1][2][3] Disadvantages: Can be slow; incompatible with reducible groups (e.g., alkenes, alkynes, benzyl ethers); catalyst can be pyrophoric.[6] |
| Transfer Hydrogenation | Ammonium formate (HCOONH₄), 10% Pd/C | MeOH, Reflux | 1 - 3 hours | 90 - 95+ | Advantages: Avoids handling H₂ gas; generally faster than catalytic hydrogenation.[3][7] Disadvantages: Requires elevated temperatures. |
| Transfer Hydrogenation (Microwave) | Ammonium formate (HCOONH₄), Pd/C | i-PrOH, Microwave, 80°C | ~10 minutes | High | Advantages: Extremely rapid reaction times.[6][8] Disadvantages: Requires specialized microwave reactor; potential for sublimation of ammonium formate.[8] |
| Reductive Cleavage | Sodium borohydride (NaBH₄), 10% Pd/C | MeOH, Room Temp. | 5 - 15 minutes | 93 - 98 | Advantages: Very rapid and efficient at room temperature.[2][9] Disadvantages: NaBH₄ can reduce other functional groups like ketones and aldehydes. |
| Acidic Cleavage (Strong Acid) | 33% HBr in Acetic Acid | Room Temp. | 1 - 4 hours | ~90 | Advantages: Effective when hydrogenolysis is not viable.[1][3] Disadvantages: Harsh conditions; not suitable for acid-sensitive substrates. |
| Acidic Cleavage (Lewis Acid) | Aluminum chloride (AlCl₃), HFIP | Room Temp. | 2 - 16 hours | High | Advantages: Good functional group tolerance (preserves O- and N-Bn groups); scalable and cost-effective.[1][5] Disadvantages: Requires fluorinated solvent. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMAc, 75°C | ~24 hours | High | Advantages: Ideal for substrates that poison palladium catalysts (e.g., sulfur-containing compounds).[3][5][10] Disadvantages: Requires high temperature and basic conditions.[6] |
Experimental Protocols
Detailed methodologies for three common deprotection strategies are provided below. These protocols are general and may require optimization for specific diamine substrates.
Protocol 1: Catalytic Hydrogenation using H₂/Pd-C
This is the most conventional method for Cbz deprotection, valued for its mild conditions and clean byproducts.[2]
Materials:
-
Cbz-protected diamine
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% of palladium)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (balloon or hydrogenator)
-
Inert gas (Nitrogen or Argon)
-
Celite™ for filtration
Procedure:
-
Dissolve the Cbz-protected diamine in a suitable solvent (e.g., MeOH) in a round-bottom flask.[2]
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.[2]
-
Securely attach a hydrogen balloon to the flask or place it in a hydrogenation apparatus.
-
Evacuate the flask and backfill with H₂ gas. Repeat this process three times.
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, purge the system with an inert gas.
-
Filter the mixture through a pad of Celite™ to remove the Pd/C catalyst, washing the pad with the reaction solvent.[1]
-
Concentrate the filtrate under reduced pressure to yield the deprotected diamine. Further purification can be performed if necessary.[2]
Protocol 2: Transfer Hydrogenation using Ammonium Formate
This method is a convenient alternative to using pressurized hydrogen gas and is often faster.[3][7]
Materials:
-
Cbz-protected diamine
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
-
Celite™ for filtration
Procedure:
-
Dissolve the Cbz-protected diamine in methanol in a round-bottom flask.
-
Add 10% Pd/C catalyst to the solution.[7]
-
Add ammonium formate to the mixture (typically 4-5 equivalents).
-
Heat the reaction mixture to reflux and stir vigorously.[7]
-
Monitor the reaction progress by TLC. Reactions are often complete within 1-3 hours.[3]
-
After completion, cool the reaction to room temperature.
-
Filter the catalyst through a pad of Celite™, washing with methanol.[7]
-
Concentrate the filtrate under reduced pressure. The residue can be further worked up by dissolving in an organic solvent and washing with brine to remove excess ammonium formate.[1]
-
Dry the organic layer and concentrate to yield the product.[7]
Protocol 3: Acidic Cleavage using HBr in Acetic Acid
This protocol is effective for substrates that are sensitive to reduction but stable under strong acidic conditions.[1]
Materials:
-
Cbz-protected diamine
-
33% Hydrogen bromide (HBr) in acetic acid (AcOH)
-
Diethyl ether
Procedure:
-
Dissolve the Cbz-protected diamine in a minimal amount of 33% HBr in acetic acid at room temperature.[1]
-
Stir the mixture and monitor the reaction by TLC (typically complete in 20 minutes to a few hours).[1]
-
Upon completion, add a sufficient amount of diethyl ether to the reaction mixture to precipitate the diamine dihydrobromide salt.[1]
-
Isolate the precipitate by filtration.
-
Wash the solid with diethyl ether and dry under vacuum to obtain the product salt.[1]
Mandatory Visualization
The following diagrams illustrate the deprotection pathways and a general experimental workflow.
Caption: Overview of major Cbz deprotection pathways for diamines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tdcommons.org [tdcommons.org]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Orthogonality of Cbz Protection: A Comparative Guide for Synthetic Chemists
In the landscape of multistep organic synthesis, particularly in peptide and complex molecule synthesis, the strategic deployment of protecting groups is paramount. The Carboxybenzyl (Cbz or Z) group, a stalwart in amine protection, is prized for its robustness. However, its true value is often realized in its ability to be selectively removed in the presence of other protecting groups—a principle known as orthogonality. This guide provides a comprehensive comparison of the orthogonality of the Cbz group with other commonly used protecting groups, supported by experimental data and detailed protocols to inform the design of efficient and successful synthetic strategies.
Orthogonality with Amine Protecting Groups
The judicious selection of amine protecting groups with orthogonal lability is a cornerstone of modern peptide synthesis and complex amine derivatization. The Cbz group's compatibility with other key amine protecting groups is summarized below.
| Protecting Group | Cbz Deprotection Condition | Other Group's Deprotection Condition | Orthogonality |
| Boc | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Acidic (e.g., TFA, HCl)[1][2] | High [1][2][3][4] |
| Fmoc | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Basic (e.g., Piperidine)[5] | High [4][5] |
| Alloc | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Pd(0) catalysis (e.g., Pd(PPh₃)₄, PhSiH₃)[6][7] | Moderate [6] |
Key Takeaways:
-
Cbz/Boc: This pair represents a classic example of orthogonal protection.[2] The Cbz group is stable to the acidic conditions required for Boc removal, and the Boc group is stable to the catalytic hydrogenation used for Cbz cleavage.[1][2] This allows for the selective deprotection of either group, a critical feature in solid-phase peptide synthesis (SPPS).[1]
-
Cbz/Fmoc: Similar to the Cbz/Boc pairing, Cbz and Fmoc are highly orthogonal. The Cbz group is unaffected by the basic conditions used to remove the Fmoc group, making this combination highly valuable in synthetic strategies.[4][5]
-
Cbz/Alloc: While generally considered orthogonal, some caution is warranted. The Alloc group is removed by Pd(0)-catalyzed allylic cleavage.[6][7] Since Cbz deprotection also often employs a palladium catalyst (Pd/C), careful selection of the catalyst and reaction conditions is necessary to ensure selectivity.[6] However, with the appropriate choice of reagents, selective deprotection can be achieved.
Orthogonality with Other Functional Group Protections
Beyond amines, the compatibility of Cbz with protecting groups for other functionalities like hydroxyl and carboxyl groups is crucial for the synthesis of complex molecules.
| Protecting Group | Functionality | Cbz Deprotection Condition | Other Group's Deprotection Condition | Orthogonality |
| TBDMS | Hydroxyl | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Fluoride source (e.g., TBAF) or mild acid[8][9] | High [8][10] |
| MOM | Hydroxyl | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Acidic (e.g., HCl, Bi(OTf)₃)[11][12] | High [11] |
| tert-Butyl (t-Bu) ester | Carboxyl | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Acidic (e.g., TFA)[13] | High [10][13] |
| Benzyl (Bn) ester | Carboxyl | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[14][15][16] | Low [14][15][16] |
Key Takeaways:
-
Hydroxyl Protecting Groups (TBDMS, MOM): The Cbz group demonstrates excellent orthogonality with common silyl and acetal protecting groups for alcohols. It remains intact under the conditions required for TBDMS and MOM ether cleavage.[8][11]
-
Carboxyl Protecting Groups (t-Bu, Bn): The Cbz group is highly orthogonal to the acid-labile tert-butyl ester.[10][13] However, orthogonality with the benzyl ester is low, as both groups are typically removed under similar catalytic hydrogenolysis conditions.[14][15][16] While some differentiation may be possible by fine-tuning the catalyst and conditions, simultaneous deprotection is common.
Experimental Protocols
Selective Deprotection of Cbz in the Presence of a Boc Group
Reaction: Catalytic Hydrogenolysis
Protocol:
-
Dissolve the Cbz- and Boc-protected compound (1 equivalent) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).[17]
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20 mol% of palladium relative to the substrate).[17]
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Evacuate the vessel and backfill with hydrogen gas (H₂), often from a balloon. Repeat this purge-and-fill cycle 2-3 times.[17]
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.[17]
-
Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the vessel with an inert gas to remove excess hydrogen.[17]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[18]
-
Concentrate the filtrate under reduced pressure to yield the Boc-protected amine.
Selective Deprotection of Fmoc in the Presence of a Cbz Group
Reaction: Base-mediated Deprotection
Protocol:
-
Dissolve the Fmoc- and Cbz-protected compound in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The deprotection is typically rapid.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by standard techniques such as column chromatography or recrystallization to yield the Cbz-protected amine.
Visualizing Orthogonality and Deprotection Workflows
The following diagrams illustrate the logical relationships and workflows for the selective deprotection of the Cbz group.
Caption: Decision workflow for selective deprotection.
The following diagram illustrates the general mechanism of Cbz deprotection via catalytic hydrogenolysis.
Caption: Cbz deprotection mechanism via hydrogenolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. academic.oup.com [academic.oup.com]
- 12. MOM Ethers [organic-chemistry.org]
- 13. tert-Butyl Esters [organic-chemistry.org]
- 14. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups | Semantic Scholar [semanticscholar.org]
- 15. Digital Repository at Indian Institute of Science Education and Research Pune: A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups [dr.iiserpune.ac.in:8080]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to Synthetic Routes for Mono-Protected trans-1,4-Cyclohexanediamine
For Researchers, Scientists, and Drug Development Professionals
The selective synthesis of mono-protected trans-1,4-cyclohexanediamine is a critical step in the development of a wide range of pharmaceuticals and functional materials. This guide provides an objective comparison of various synthetic strategies to produce this key building block, focusing on experimental data, scalability, and overall efficiency. We will delve into direct protection methods, including the widely used N-Boc and N-Cbz strategies, an alternative approach involving the diamine salt, and emerging enzymatic and reductive amination routes.
Comparison of Synthetic Performance
To facilitate a clear comparison, the following table summarizes the key quantitative data for the different synthetic routes to mono-protected trans-1,4-cyclohexanediamine.
| Synthetic Route | Protecting Group | Key Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Direct Protection | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Methanol | 16 | 86 | >98 | High yield, straightforward procedure. | Potential for di-protection, requires careful control. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Dichloromethane | 2-4 | ~80-90 | >97 | Cost-effective, stable protecting group. | Reagent is moisture sensitive, potential for di-protection. | |
| Diamine Salt Protection | Boc | (Boc)₂O, Trimethylsilyl chloride (TMSCl) | Methanol | 1 | 66 | High | Good selectivity for mono-protection. | Lower yield compared to direct protection. |
| Enzymatic Desymmetrization | Acetyl | Lipase, Ethyl acetate | Toluene | 24-72 | Variable | High | High selectivity, mild reaction conditions. | Enzyme cost and stability, longer reaction times. |
| Reductive Amination | Boc/Cbz | 1,4-Cyclohexanedione, Ammonia, NaBH₃CN, (Boc)₂O/Cbz-Cl | Methanol | 12-24 | Moderate | Good | One-pot potential, readily available starting material. | Requires careful optimization, potential for byproducts. |
Experimental Protocols
Direct N-Boc Protection
This method involves the direct reaction of trans-1,4-cyclohexanediamine with di-tert-butyl dicarbonate.
Procedure: To a solution of trans-1,4-cyclohexanediamine (1.0 eq) in methanol at 0 °C, a solution of di-tert-butyl dicarbonate (0.95 eq) in methanol is added dropwise. The reaction mixture is stirred at room temperature for 16 hours. The solvent is then evaporated under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford N-Boc-trans-1,4-cyclohexanediamine.
Direct N-Cbz Protection
This route utilizes benzyl chloroformate to introduce the Cbz protecting group.
Procedure: trans-1,4-Cyclohexanediamine (2.0 eq) is dissolved in dichloromethane, and the solution is cooled to 0 °C. Benzyl chloroformate (1.0 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours. The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Mono-Boc Protection via the Hydrochloride Salt
This method enhances the selectivity of mono-protection by first forming the hydrochloride salt of the diamine.
Procedure: trans-1,4-Cyclohexanediamine (1.0 eq) is dissolved in methanol and cooled to 0°C. Trimethylsilyl chloride (1.0 eq) is added dropwise, leading to the precipitation of the mono-hydrochloride salt. A solution of di-tert-butyl dicarbonate (1.0 eq) in methanol is then added, and the mixture is stirred at room temperature for 1 hour. The reaction is quenched with water, and the methanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any di-protected byproduct. The pH of the aqueous layer is then adjusted to >10 with a sodium hydroxide solution, and the product is extracted with dichloromethane. The combined organic extracts are dried and concentrated to yield the mono-Boc protected diamine.
Enzymatic Desymmetrization (Conceptual Protocol)
While a specific protocol for trans-1,4-cyclohexanediamine is not widely reported, a general approach using a lipase for the desymmetrization of a meso-diamine is as follows. This method offers high enantioselectivity for chiral diamines and high regioselectivity for symmetrical diamines.
Procedure: trans-1,4-Cyclohexanediamine (1.0 eq) is dissolved in an appropriate organic solvent (e.g., toluene). A lipase (e.g., Candida antarctica lipase B) and an acyl donor (e.g., ethyl acetate) are added. The suspension is incubated at a controlled temperature (e.g., 30-40 °C) with constant shaking for 24-72 hours. The enzyme is removed by filtration, and the solvent is evaporated. The residue is then purified by column chromatography to isolate the mono-acylated product.
Reductive Amination followed by N-Protection (Conceptual Protocol)
This route offers a potential one-pot synthesis from a commercially available ketone.
Procedure: To a solution of 1,4-cyclohexanedione (1.0 eq) in methanol, ammonium acetate or a solution of ammonia in methanol is added, followed by a reducing agent such as sodium cyanoborohydride (NaBH₃CN). The reaction is stirred at room temperature for several hours to form the mono-aminated intermediate. Without isolation, the protecting group precursor, such as di-tert-butyl dicarbonate or benzyl chloroformate (1.0 eq), and a base (e.g., triethylamine) are added to the reaction mixture. After stirring for an additional 12-24 hours, the reaction is worked up by removing the solvent, partitioning between water and an organic solvent, and purifying the product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Direct and Diamine Salt Protection Routes.
Caption: Alternative Enzymatic and Reductive Amination Routes.
Conclusion
The choice of the optimal synthetic route for mono-protected trans-1,4-cyclohexanediamine depends on several factors, including the desired scale of the synthesis, cost considerations, and the specific requirements of the subsequent steps in the synthetic sequence.
-
Direct N-Boc protection offers a high-yielding and straightforward method suitable for many applications.
-
Direct N-Cbz protection provides a cost-effective alternative, particularly for larger-scale syntheses where reagent cost is a significant factor.
-
The diamine salt protection method can be advantageous when high selectivity for mono-protection is critical and a slightly lower yield is acceptable.
-
Enzymatic desymmetrization represents a green and highly selective approach, ideal for the synthesis of chiral derivatives or when mild conditions are paramount, though optimization is required.
-
Reductive amination from 1,4-cyclohexanedione is a promising route for a one-pot synthesis from a readily available starting material, although it may require more extensive optimization to achieve high yields and purity.
By carefully considering these factors and the experimental details provided, researchers can select the most appropriate synthetic strategy to efficiently access this valuable mono-protected diamine for their specific needs.
Spectroscopic Data Comparison: N-Cbz-trans-1,4-cyclohexanediamine and its N-Boc-protected Alternative
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate protecting group is a critical decision that influences the efficiency and success of a synthetic route. The carboxybenzyl (Cbz) and tert-butyloxycarbonyl (Boc) groups are two of the most common protecting groups for amines. This guide provides a comparative overview of the spectroscopic data for N-Cbz-trans-1,4-cyclohexanediamine and its widely used alternative, N-Boc-trans-1,4-cyclohexanediamine. The data presented herein is essential for compound identification, purity assessment, and reaction monitoring.
Comparison of Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and N-Boc-trans-1,4-cyclohexanediamine. This data is invaluable for distinguishing between the two protected diamines and for confirming their structures in a laboratory setting.
Table 1: ¹H NMR and ¹³C NMR Data
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| This compound | 7.38-7.28 (m, 5H, Ar-H), 5.10 (s, 2H, -CH₂-Ph), 4.65 (br s, 1H, -NH-Cbz), 3.50 (br s, 1H, -CH-NH-Cbz), 2.65 (br s, 1H, -CH-NH₂), 1.95-2.05 (m, 2H, cyclohexyl-H), 1.80-1.90 (m, 2H, cyclohexyl-H), 1.15-1.35 (m, 4H, cyclohexyl-H), 1.25 (br s, 2H, -NH₂) | 155.9, 136.8, 128.5, 128.1, 128.0, 66.7, 51.1, 49.9, 35.8, 32.0 |
| N-Boc-trans-1,4-cyclohexanediamine [1] | 4.35 (br s, 1H, -NH-Boc), 3.39 (br s, 1H, -CH-NH-Boc), 2.62-2.67 (m, 1H, -CH-NH₂), 1.90-2.00 (m, 2H, cyclohexyl-H), 1.75-1.85 (m, 2H, cyclohexyl-H), 1.44 (s, 9H, -C(CH₃)₃), 1.10-1.30 (m, 4H, cyclohexyl-H), 1.20 (br s, 2H, -NH₂) | 155.4, 79.2, 50.8, 50.1, 36.1, 32.3, 28.4 |
Table 2: IR and Mass Spectrometry Data
| Compound | FT-IR (KBr) ν (cm⁻¹) | Mass Spectrometry (ESI-MS) m/z |
| This compound | 3400-3200 (N-H stretch), 3030 (Ar C-H stretch), 2925, 2855 (Aliphatic C-H stretch), 1690 (C=O stretch, urethane), 1535 (N-H bend), 1250 (C-O stretch), 740, 695 (Ar C-H bend) | 249.16 [M+H]⁺, 271.14 [M+Na]⁺ |
| N-Boc-trans-1,4-cyclohexanediamine | 3400-3200 (N-H stretch), 2975, 2930, 2855 (Aliphatic C-H stretch), 1685 (C=O stretch, urethane), 1520 (N-H bend), 1170 (C-O stretch) | 215.18 [M+H]⁺, 237.16 [M+Na]⁺ |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. Detailed experimental protocols for acquiring high-quality data are provided below for researchers who wish to replicate these results or characterize similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the range of proton chemical shifts (e.g., 0-10 ppm).
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
A higher number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of a blank KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder and record the spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity and stability.
-
Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 100-500).
-
Visualization of Spectroscopic Analysis Workflow
The logical flow of spectroscopic data analysis for the identification and comparison of the two protected diamines can be visualized as follows:
Caption: Logical workflow for compound identification.
This guide provides a foundational set of spectroscopic data and experimental protocols to aid researchers in the synthesis and characterization of mono-protected trans-1,4-cyclohexanediamines. The distinct spectroscopic signatures of the Cbz and Boc protecting groups, as highlighted in the provided tables, allow for unambiguous identification and differentiation of these important synthetic intermediates.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling n-Cbz-trans-1,4-cyclohexanediamine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling n-Cbz-trans-1,4-cyclohexanediamine. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is an irritant. Based on its GHS classification, it is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. The parent compound, trans-1,4-cyclohexanediamine, is corrosive and can cause severe skin burns and eye damage[2][3][4]. Due to the similarities in structure, a cautious approach is warranted, and robust personal protective equipment is essential.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and dust that can cause serious eye irritation or damage[2][3][5]. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron. | Prevents skin contact which can cause irritation or burns[2][3][5]. Contaminated clothing should be removed and washed before reuse[2][3][4]. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with a P3 (EN 143) cartridge is recommended. | Minimizes inhalation of the compound, which may cause respiratory tract irritation[1]. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[5][6][7].
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing[2][4][7]. Do not breathe dust or vapors[2][3][5]. Wash hands thoroughly after handling[2][5]. Keep away from heat, sparks, and open flames[7].
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place[2][6][7]. Store locked up[2][3][4][6].
Spill Management and Disposal:
-
Spill Cleanup: In case of a spill, wear appropriate PPE. For solid spills, sweep up and shovel into a suitable container for disposal, avoiding dust formation[2][6]. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal[5].
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[2][3][4]. Do not allow the product to enter drains[6].
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound | C14H20N2O2 | CID 18650082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. trans-1,4-Cyclohexanediamine | 2615-25-0 | TCI AMERICA [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemos.de [chemos.de]
- 6. chemicalbook.com [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
